molecular formula C11H18N2O5 B1285077 4-N-Boc-2-oxo-piperazine-1-acetic acid CAS No. 549506-47-0

4-N-Boc-2-oxo-piperazine-1-acetic acid

Cat. No.: B1285077
CAS No.: 549506-47-0
M. Wt: 258.27 g/mol
InChI Key: QHPTYSXSHRLTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-Boc-2-oxo-piperazine-1-acetic acid is a useful research compound. Its molecular formula is C11H18N2O5 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12(7-9(15)16)8(14)6-13/h4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPTYSXSHRLTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589235
Record name [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549506-47-0
Record name [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-N-Boc-2-oxo-piperazine-1-acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials. This document outlines the experimental protocols, key intermediates, and reaction parameters, supported by quantitative data and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The pathway commences with the selective mono-N-Boc protection of 2-piperazinone. The resulting intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, undergoes N-alkylation at the unprotected nitrogen atom with an appropriate haloacetate ester. The final step involves the hydrolysis of the ester functionality to yield the desired carboxylic acid.

Synthesis_Pathway Start 2-Piperazinone Step1 Step 1: Boc Protection Start->Step1 (Boc)2O, Solvent Intermediate1 tert-Butyl 3-oxopiperazine-1-carboxylate (4-N-Boc-2-oxopiperazine) Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Ethyl Bromoacetate, Base, Solvent Intermediate2 tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Base, Solvent FinalProduct This compound Step3->FinalProduct

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in the accompanying tables for clarity and ease of comparison.

Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (Intermediate 1)

The initial step involves the protection of one of the nitrogen atoms of 2-piperazinone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that allows for selective functionalization of the remaining secondary amine in the subsequent step.

Experimental Protocol:

To a stirred solution of 2-piperazinone (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.

Table 1: Reagents and Reaction Conditions for Step 1

Reagent/ParameterMolar Ratio/ValueNotes
2-Piperazinone1.0 eqStarting material
Di-tert-butyl dicarbonate1.1 eqBoc-protecting agent
SolventDichloromethane-
TemperatureRoom Temperature-
Reaction Time3 - 12 hoursMonitored by TLC
Yield ~95% Isolated yield
Step 2: Synthesis of tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate (Intermediate 2)

The second step is the N-alkylation of the mono-Boc-protected piperazinone with an ethyl haloacetate, such as ethyl bromoacetate. This reaction introduces the acetic acid ester moiety at the N1 position.

Experimental Protocol:

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) (1.5 eq) is added. The mixture is stirred at room temperature for a short period before the addition of ethyl bromoacetate (1.2 eq). The reaction is then heated and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate.

Table 2: Reagents and Reaction Conditions for Step 2

Reagent/ParameterMolar Ratio/ValueNotes
tert-Butyl 3-oxopiperazine-1-carboxylate1.0 eqIntermediate 1
Ethyl Bromoacetate1.2 eqAlkylating agent
Potassium Carbonate1.5 eqBase
SolventN,N-DimethylformamideAnhydrous
Temperature60 - 80 °C-
Reaction Time4 - 16 hoursMonitored by TLC
Yield ~80-90% Isolated yield (estimated based on analogous reactions)
Step 3: Synthesis of this compound (Final Product)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol:

The ethyl ester intermediate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq), is added, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC until the starting material is no longer present. Upon completion, the THF is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl), resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Table 3: Reagents and Reaction Conditions for Step 3

Reagent/ParameterMolar Ratio/ValueNotes
tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate1.0 eqIntermediate 2
Lithium Hydroxide2.0 - 3.0 eqHydrolyzing agent
SolventTHF/Water1:1 or 2:1 ratio
TemperatureRoom Temperature-
Reaction Time2 - 6 hoursMonitored by TLC
Yield >90% Isolated yield (estimated based on analogous reactions)

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product, highlighting the key transformations and intermediates.

Logical_Workflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: N-Alkylation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis cluster_final Final Product 2-Piperazinone 2-Piperazinone Reaction with (Boc)2O Reaction with (Boc)2O 2-Piperazinone->Reaction with (Boc)2O tert-Butyl 3-oxopiperazine-1-carboxylate tert-Butyl 3-oxopiperazine-1-carboxylate Reaction with (Boc)2O->tert-Butyl 3-oxopiperazine-1-carboxylate Reaction with Ethyl Bromoacetate Reaction with Ethyl Bromoacetate tert-Butyl 3-oxopiperazine-1-carboxylate->Reaction with Ethyl Bromoacetate tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate Reaction with Ethyl Bromoacetate->tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate Saponification with LiOH Saponification with LiOH tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate->Saponification with LiOH This compound This compound Saponification with LiOH->this compound

Figure 2: Logical workflow of the synthesis process.

Conclusion

This technical guide details a robust and efficient three-step synthesis of this compound. The described pathway utilizes readily available reagents and employs standard organic chemistry transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of this important chemical entity. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.

An In-depth Technical Guide on the Physicochemical Properties of 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a molecule of interest in contemporary drug discovery and development. This document collates available data on its chemical identity and computed properties, outlines general synthetic and analytical considerations, and contextualizes its potential applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Structure

This compound is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an acetic acid moiety on the other, with a carbonyl group on the piperazine ring. This trifunctional nature makes it a versatile building block in medicinal chemistry.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 549506-47-0[1][2]
Molecular Formula C₁₁H₁₈N₂O₅[1][2]
Molecular Weight 258.27 g/mol [1]
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid[3]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O[3]
InChI Key QHPTYSXSHRLTHM-UHFFFAOYSA-N[3]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted ValueSource
XLogP3 -0.9PubChem
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 4PubChem[3]
Exact Mass 258.12157168 DaPubChem[3]
Topological Polar Surface Area 87.2 ŲPubChem[3]
Heavy Atom Count 18PubChem[3]
Complexity 361PubChem[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be proposed based on established organic chemistry principles.

3.1. General Synthetic Approach

The synthesis would likely involve the N-alkylation of a suitable Boc-protected piperazinone precursor with a protected haloacetic acid, followed by deprotection of the acid moiety. A plausible synthetic workflow is outlined below.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product A 1-Boc-3-oxopiperazine C N-Alkylation A->C B Ethyl bromoacetate B->C D Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate C->D Base (e.g., K2CO3) Solvent (e.g., ACN) E Hydrolysis D->E Base (e.g., LiOH) Solvent (e.g., THF/H2O) F This compound E->F

A generalized synthetic route.

3.2. Proposed Experimental Protocol (General)

  • N-Alkylation: To a solution of 1-Boc-3-oxopiperazine in an aprotic solvent such as acetonitrile, a mild base (e.g., potassium carbonate) is added. Ethyl bromoacetate is then added dropwise, and the reaction mixture is stirred, likely at an elevated temperature, until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then worked up by filtration to remove the base, and the solvent is removed under reduced pressure. The crude product is purified, for example, by column chromatography.

  • Hydrolysis: The resulting ester is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water. A base such as lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the final product.

3.3. Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the Boc group, the piperazinone ring, and the acetic acid moiety, as well as their connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.

Applications in Drug Development

This compound is identified as a bifunctional linker for the development of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for this application:

  • The carboxylic acid handle allows for covalent attachment to a ligand for the target protein or the E3 ligase.

  • The Boc-protected amine can be deprotected to reveal a secondary amine, which can then be coupled to the other ligand.

  • The piperazinone core provides a rigid and synthetically tractable scaffold for the linker.

G Conceptual Workflow for Application as a PROTAC Linker cluster_0 Components cluster_1 Synthetic Steps cluster_2 PROTAC Molecule A Target Protein Ligand D Amide Coupling A->D B This compound B->D Carboxylic Acid End C E3 Ligase Ligand F Second Amide Coupling C->F E Boc Deprotection D->E E->F Free Amine End G Final PROTAC Construct F->G

PROTAC synthesis workflow.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed and to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the design of PROTACs. While experimental physicochemical data are currently limited, its computed properties and chemical structure suggest it is a versatile and useful building block. Further research to establish its experimental properties and to explore its applications in medicinal chemistry is warranted.

References

In-Depth Technical Guide: Structural Analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Boc-2-oxo-piperazine-1-acetic acid is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique structural features of this compound, including a rigid piperazine core, a protected amine for controlled synthesis, and a carboxylic acid handle for conjugation, make it a valuable building block in the design of these targeted protein degraders. This technical guide provides a comprehensive structural analysis of this compound, including its physicochemical properties, and discusses its role in the broader context of PROTAC development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for its application in drug design.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₅[1]
Molecular Weight 258.27 g/mol [1][2]
CAS Number 549506-47-0[1]
Appearance White to off-white crystalline powder
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 87.2 Ų[1][2]
LogP (calculated) -0.6

Structural Elucidation (Hypothetical Data)

¹H NMR (400 MHz, CDCl₃)
  • δ 1.47 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet.

  • δ 3.30-3.50 (m, 4H): The four protons of the two methylene groups (-CH₂-) within the piperazine ring adjacent to the nitrogen atoms would likely appear as a complex multiplet.

  • δ 3.80 (s, 2H): The two protons of the methylene group (-CH₂-) of the acetic acid side chain would appear as a singlet.

  • δ 4.05 (s, 2H): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group in the piperazine ring would likely appear as a singlet.

  • δ 10.5 (br s, 1H): The acidic proton of the carboxylic acid group would appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR (100 MHz, CDCl₃)
  • δ 28.3: The three equivalent methyl carbons of the tert-butyl group.

  • δ 45.0 - 55.0: The four methylene carbons of the piperazine ring would appear in this region.

  • δ 80.5: The quaternary carbon of the tert-butyl group.

  • δ 154.5: The carbonyl carbon of the Boc protecting group.

  • δ 168.0: The carbonyl carbon of the 2-oxo-piperazine ring.

  • δ 172.0: The carbonyl carbon of the acetic acid group.

Mass Spectrometry (ESI-)
  • [M-H]⁻: Calculated for C₁₁H₁₇N₂O₅⁻ at m/z 257.11. This would be the expected base peak in negative ion mode electrospray ionization.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic strategy can be proposed based on the synthesis of related piperazine derivatives.

Proposed Synthetic Route

A plausible synthetic route could involve the N-alkylation of a pre-formed 4-N-Boc-2-oxopiperazine with a protected haloacetic acid ester, followed by deprotection of the ester to yield the final carboxylic acid.

Synthesis_Workflow Start 4-N-Boc-2-oxopiperazine Step1 N-Alkylation Start->Step1 Reagent1 Ethyl bromoacetate (or other haloacetic acid ester) Reagent1->Step1 Intermediate Ethyl 2-(4-(tert-butoxycarbonyl) -2-oxopiperazin-1-yl)acetate Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for N-Alkylation
  • Dissolve 4-N-Boc-2-oxopiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).

  • Add the haloacetic acid ester (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Ester Hydrolysis
  • Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final carboxylic acid.

Role in PROTACs and Mechanism of Action

This compound serves as a linker in the modular design of PROTACs. The piperazine ring provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[][4][5][6] The protonatable nitrogen of the piperazine ring can also enhance the solubility and cell permeability of the PROTAC molecule.[4][5]

The general mechanism of action for a PROTAC utilizing a piperazine-based linker is illustrated below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with piperazine linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (Disease-causing) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Signals for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: General mechanism of action for a PROTAC utilizing a piperazine-based linker.

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[8] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing the disease-causing protein from the cell.[8]

Conclusion

This compound is a key building block in the rapidly evolving field of targeted protein degradation. Its well-defined structure and versatile chemical handles allow for the rational design and synthesis of PROTACs with improved physicochemical and pharmacological properties. This technical guide provides a foundational understanding of its structural characteristics, a plausible synthetic approach, and its crucial role in the mechanism of action of PROTACs, serving as a valuable resource for researchers in drug discovery and development.

References

A Comprehensive Technical Guide to 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS 549506-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides an in-depth technical overview of the chemical compound with CAS number 549506-47-0. The primary and correctly associated chemical identity for this CAS number is 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester. It is a versatile bifunctional molecule widely utilized as a key building block and linker in medicinal chemistry and pharmaceutical development.[1][2] Notably, it serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.[3][4] This guide consolidates its chemical properties, safety data, and applications, providing researchers, scientists, and drug development professionals with essential information for its handling and use.

Chemical Identification and Properties

4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules.[2] The Boc group provides stability and allows for selective deprotection, a crucial feature in multi-step organic synthesis.[5]

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid [3]
Synonyms 2-Oxo-4-Boc-1-piperazineacetic acid, 4-Boc-1-carboxymethylpiperazin-2-one [2]
CAS Number 549506-47-0 [3]
Molecular Formula C₁₁H₁₈N₂O₅ [2][3]
Molecular Weight 258.27 g/mol [2][3]
Appearance White powder [2]
Melting Point 147 - 158 °C [2]
Purity ≥ 99% (HPLC) [2]
SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O [6]

| InChIKey | FCMLWBBLOASUSO-UHFFFAOYSA-N |[6] |

Table 2: Computed Physicochemical Properties

Property Value Source(s)
XLogP3 0.02610 []
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 5 [3]
Rotatable Bond Count 4 [3]
Topological Polar Surface Area 87.2 Ų []
Boiling Point 456.2 °C at 760 mmHg []

| Density | 1.263 g/cm³ |[] |

Safety and Handling

Comprehensive safety data is crucial for handling this chemical in a research or manufacturing environment. The following information is compiled from available safety data sheets.

Table 3: GHS Hazard Information

Category Information Source(s)
Pictogram(s) GHS07 (Exclamation Mark) [8]
Signal Word Warning [8][9]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [3][8][9]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |[8][9][10] |

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[9][11]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[9][11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).[10]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or under refrigerated conditions (0-8 °C).[2][][8]

Applications in Research and Development

The unique bifunctional nature of CAS 549506-47-0, possessing both a protected amine and a carboxylic acid, makes it a valuable linker molecule in the synthesis of complex pharmaceutical agents.[4]

  • PROTAC Synthesis: This compound is primarily used as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC, and this piperazine-based structure provides a semi-rigid scaffold that can be incorporated into PROTAC design.[][14]

  • Peptide Synthesis: The Boc-protected piperazine core can be incorporated into peptide chains to introduce conformational constraints or to act as a stable, non-natural amino acid analogue. The Boc group is easily removed under acidic conditions, allowing for stepwise peptide chain elongation.[5][15]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders where the piperazine moiety is a common pharmacophore.[1][16][17]

Experimental Protocols and Workflows

The following is a representative experimental protocol for the use of CAS 549506-47-0 in the synthesis of a ligand-linker conjugate, a key step in building a PROTAC molecule via amide bond formation.

Objective: To couple 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester with an amine-functionalized ligand for a protein of interest (POI-NH₂).

Materials:

  • 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS 549506-47-0)

  • Amine-functionalized POI ligand (POI-NH₂)

  • Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for reagent addition

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash chromatography system

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Coupling: To the activated linker solution, add a solution of the POI-NH₂ ligand (1.2 eq) in a minimal amount of anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (POI-NH₂) is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired POI-linker conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualized Workflows and Pathways

PROTAC Synthesis Workflow: The synthesis of a PROTAC is a modular process involving the sequential connection of three main components. The compound CAS 549506-47-0 serves as a bifunctional linker in this workflow.

G cluster_0 Components cluster_1 Synthesis Steps cluster_2 Final Product poi_ligand Protein of Interest Ligand (POI-Ligand) step1 Step 1: Couple POI-Ligand to Linker poi_ligand->step1 linker Bifunctional Linker (CAS 549506-47-0) linker->step1 e3_ligand E3 Ligase Ligand step2 Step 2: Couple Ligand-Linker to E3-Ligand e3_ligand->step2 step1->step2 Purified Intermediate protac PROTAC Molecule step2->protac

A modular workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: Once synthesized, the PROTAC molecule hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System, to selectively eliminate a target protein.

G cluster_0 Cellular Environment cluster_1 Process cluster_2 Outcome poi Target Protein (POI) ternary Ternary Complex Formation poi->ternary e3 E3 Ubiquitin Ligase e3->ternary protac PROTAC protac->e3 protac->ternary ub Ubiquitination of POI ternary->ub Recruitment degradation Proteasomal Degradation ub->degradation Tagging result Target Protein Eliminated degradation->result

The catalytic cycle of PROTAC-mediated protein degradation.

References

A Technical Guide to the Solubility of 4-N-Boc-2-oxo-piperazine-1-acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-N-Boc-2-oxo-piperazine-1-acetic acid is a valuable building block in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination and provides a list of potential solvents based on the known characteristics of structurally related compounds.

Introduction

This compound is a bifunctional molecule incorporating a protected piperazinone ring and a carboxylic acid moiety. This structure makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including peptidomimetics and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the acetic acid side chain provides a handle for further derivatization or conjugation.

Understanding the solubility of this compound in organic solvents is paramount for several aspects of its use:

  • Reaction Media: Selecting an appropriate solvent that can dissolve both the starting materials and reagents is crucial for achieving optimal reaction kinetics and yields.

  • Purification: Solubility differences in various solvents are exploited during purification techniques such as recrystallization and chromatography.

  • Formulation: For compounds intended for biological screening, solubility in solvents like dimethyl sulfoxide (DMSO) is a prerequisite for preparing stock solutions.

Due to a lack of specific public data on the solubility of this compound, this guide focuses on providing the necessary tools for researchers to determine this crucial property in their own laboratories.

Predicted Solubility Profile

While quantitative data is not available, an estimation of the solubility of this compound can be made by examining its structural features:

  • Polar Groups: The presence of a carboxylic acid, an amide (in the oxo-piperazine ring), and a carbamate (the Boc group) introduces polarity and hydrogen bonding capabilities, suggesting potential solubility in polar organic solvents.

  • Nonpolar Groups: The tert-butyl group of the Boc protecting group and the piperazine ring itself contribute to some nonpolar character, which may allow for solubility in less polar solvents.

Based on the known solubility of the related compound, N-Boc-piperazine, a range of common organic solvents can be proposed for initial solubility screening.

Potential Organic Solvents for Solubility Testing

The following table summarizes potential organic solvents for determining the solubility of this compound. This selection is based on the qualitative solubility of N-Boc-piperazine and covers a range of polarities.

Solvent Class Solvent Name Rationale for Inclusion
Aprotic Polar Dimethyl Sulfoxide (DMSO)Excellent solvent for a wide range of organic compounds; commonly used for stock solutions in biological assays.
N,N-Dimethylformamide (DMF)High polarity, good for dissolving amides and carboxylic acids.
Acetonitrile (ACN)Medium polarity, often used in chromatography.
Protic Polar Methanol (MeOH)Capable of hydrogen bonding; effective at dissolving polar compounds.
Ethanol (EtOH)Similar to methanol but slightly less polar.
Chlorinated Dichloromethane (DCM)Good solvent for a wide range of organic compounds of moderate polarity.
ChloroformSimilar to DCM.
Ethers Tetrahydrofuran (THF)Aprotic ether with moderate polarity.
1,4-DioxaneCyclic ether, often used in organic synthesis.
Esters Ethyl Acetate (EtOAc)Medium polarity, commonly used for extraction and chromatography.

Experimental Protocols for Solubility Determination

Two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility method.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation followed by careful decantation, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of the compound in the original solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and provides a rapid assessment of a compound's solubility. This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer, but the principles can be adapted for organic solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution.

  • Addition of Anti-Solvent: Add the organic solvent of interest to the wells containing the diluted DMSO stock solution. The introduction of the second solvent can induce precipitation if the compound's solubility limit is exceeded.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or by filtering the samples and analyzing the filtrate concentration via HPLC-UV.

  • Solubility Determination: The kinetic solubility is defined as the concentration at which precipitation is first observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Mix Compound and Solvent compound->mix solvent->mix equilibrate Equilibrate (e.g., 24-48h shaking) mix->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration of Supernatant separate->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

General Experimental Workflow

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not readily found in the public domain, this guide provides researchers and drug development professionals with a robust framework for its determination. By understanding the structural characteristics of the molecule and applying the detailed experimental protocols provided, scientists can generate the necessary solubility data to advance their research and development efforts. The selection of appropriate solvents and the rigorous application of either the thermodynamic or kinetic solubility methods will ensure reliable and reproducible results, facilitating the effective use of this important chemical intermediate.

A Comprehensive Technical Guide to 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity

IUPAC Name: 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid[1]

Synonyms: 4-N-Boc-2-oxo-piperazine-1-acetic acid, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, 4-Boc-2-oxopiperazine-1-acetic Acid, 2-oxo-4-boc-1-piperazineacetic acid, 4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, 4-boc-1-carboxymethylpiperazin-2-one, and numerous other catalog identifiers.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C11H18N2O5[1]
Molecular Weight 258.27 g/mol [1]
CAS Number 549506-47-0[1]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥95%
Melting Point 159-164 °C[3]
Solubility Soluble in organic solvents such as DMF and DMSO.
Storage Room temperature

Synthesis and Experimental Protocols

The synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid can be achieved through a two-step process involving the formation of a key intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, followed by N-alkylation.

Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (Intermediate)

Reaction: Piperazin-2-one is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms.

Materials:

  • Piperazin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazin-2-one (1 equivalent) in dichloromethane.

  • To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the solvent is removed under reduced pressure using a rotary evaporator to yield crude tert-butyl 3-oxopiperazine-1-carboxylate. The product can be further purified by column chromatography if necessary.

Synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Final Product)

Reaction: The intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, is N-alkylated using a haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

  • tert-Butyl 3-oxopiperazine-1-carboxylate

  • tert-Butyl bromoacetate

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for hydrolysis

  • Magnetic stirrer

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1 equivalent) in an anhydrous solvent such as DMF or MeCN in a round-bottom flask under an inert atmosphere.

  • Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C and stir for a short period to deprotonate the secondary amine.

  • Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting tert-butyl ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid or a solution of hydrochloric acid.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Remove the solvent and any excess acid under reduced pressure to yield the final product, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Purification can be achieved by recrystallization or column chromatography.

Application in PROTAC Synthesis: An Experimental Workflow

2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically involves standard peptide coupling reactions.

Materials:

  • 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Linker)

  • Ligand for the Protein of Interest (POI) with a suitable functional group (e.g., an amine)

  • Ligand for an E3 ligase (e.g., pomalidomide, VHL ligand) with a suitable functional group (e.g., an amine)

  • Peptide coupling reagents (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of the Linker: Dissolve 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with the First Ligand: To the activated linker solution, add the POI ligand (containing an amine, 1 equivalent) dissolved in anhydrous DMF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification of the Intermediate: Purify the resulting linker-POI ligand conjugate by preparative HPLC.

  • Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen of the purified conjugate using acidic conditions (e.g., TFA in dichloromethane).

  • Coupling with the Second Ligand: The deprotected linker-POI ligand conjugate is then coupled to the E3 ligase ligand (containing a carboxylic acid that has been pre-activated, or an amine if the linker's other end is a carboxylic acid) using standard peptide coupling conditions as described in step 1.

  • Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the synthesis and the mechanism of action of a PROTAC utilizing this linker.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid Piperazin-2-one Piperazin-2-one Intermediate tert-butyl 3-oxopiperazine-1-carboxylate Piperazin-2-one->Intermediate + Boc2O Boc2O Boc2O Final_Product 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid Intermediate->Final_Product + tert-Butyl bromoacetate (Alkylation & Hydrolysis) Bromoacetate tert-Butyl bromoacetate

Caption: Synthetic pathway for 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.

PROTAC_Mechanism cluster_protac PROTAC Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with Linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

References

Commercial Availability and Technical Guide for 4-N-Boc-2-oxo-piperazine-1-acetic Acid: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of 4-N-Boc-2-oxo-piperazine-1-acetic acid (CAS Number: 549506-47-0). This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. Its bifunctional nature allows for the linkage of a target protein ligand and an E3 ligase ligand, facilitating the targeted degradation of disease-causing proteins.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with pricing varying based on the supplier, purity, and quantity ordered. Below is a summary of representative commercial sources and their offerings.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Sigma-AldrichAMBH97F05BEA≥95%100 mg, 250 mg, 1 g, 5 g$12.65 (100mg), $16.10 (250mg), $57.50 (1g), $172.50 (5g)
Santa Cruz Biotechnologysc-294334Not specifiedContact for detailsContact for details[1]
Thermo Scientific Chemicals432330010 (for 4-N-BOC-2-oxo-piperazine)97%1 g, 5 g$80.30 (1g)[2][3]
Synblock, Inc.AB19875Not specified1 g, 5 g$128 (1g), $477 (5g) (as of 2017)[4]

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 549506-47-0[5][6]
Molecular Formula C11H18N2O5[5]
Molecular Weight 258.27 g/mol [6]
Appearance White to off-white crystalline powder
Storage Temperature Room temperature, sealed in a dry environment[6]

Role in Targeted Protein Degradation

This compound serves as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. This piperazine-based linker is frequently employed in PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The workflow below illustrates the general principle of PROTAC action.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with 4-N-Boc-2-oxo- piperazine-1-acetic acid linker) POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Binds to E3 ligase ligand E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Synthesis_Workflow Start Boc-protected Piperazinone Alkylation N-Alkylation with Haloacetic Acid Ester Start->Alkylation Ester_Intermediate Ester Intermediate Alkylation->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product Analysis Analytical Characterization (NMR, HPLC, MS) Final_Product->Analysis

References

In-Depth Technical Guide to 4-N-Boc-2-oxo-piperazine-1-acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a pivotal building block in contemporary pharmaceutical research, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a mono-protected piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group on one nitrogen and an acetic acid moiety on the other, with a carbonyl group in the piperazine ring. This strategic arrangement of functional groups makes it a versatile synthetic intermediate.

A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₅--INVALID-LINK--[1]
Molecular Weight 258.27 g/mol --INVALID-LINK--[1]
CAS Number 549506-47-0--INVALID-LINK--[1]
Purity ≥95%[Various Suppliers][2]
Appearance White to light yellow crystalline powder--INVALID-LINK--[3]
Storage Room temperature[Various Suppliers][2]
Melting Point 159-164 °C (for the related compound 4-N-Boc-2-oxo-piperazine)--INVALID-LINK--[3]
XLogP3-AA -0.9--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. A potential synthetic pathway is outlined below. The synthesis would likely commence with the mono-Boc protection of piperazine, followed by the introduction of the 2-oxo functionality and subsequent alkylation of the remaining free amine with a protected haloacetic acid, followed by deprotection.

A related patent describes the synthesis of N-Boc-piperazine acetic acid hydrochloride from N-Boc-piperazine and ethyl bromoacetate through a two-step reaction of substitution and hydrolysis[4]. This suggests a similar approach could be adapted for the synthesis of the title compound.

Proposed Synthetic Workflow:

Synthetic_Workflow_4_N_Boc_2_oxo_piperazine_1_acetic_acid start Piperazine step1 Mono-Boc Protection start->step1 Boc₂O, Solvent intermediate1 N-Boc-piperazine step1->intermediate1 step2 Oxidation intermediate1->step2 Oxidizing Agent intermediate2 4-N-Boc-2-oxo-piperazine step2->intermediate2 step3 Alkylation with Ethyl Bromoacetate intermediate2->step3 NaH, DMF intermediate3 Ethyl 2-(4-(tert-butoxycarbonyl)- 2-oxopiperazin-1-yl)acetate step3->intermediate3 step4 Hydrolysis intermediate3->step4 LiOH, THF/H₂O product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations (Hypothetical):

  • Step 1: Mono-Boc Protection of Piperazine: Piperazine would be reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or a biphasic system to yield N-Boc-piperazine. Careful control of stoichiometry is crucial to maximize the yield of the mono-protected product.

  • Step 2: Introduction of the 2-oxo group: The oxidation of the piperazine ring at the 2-position of N-Boc-piperazine would be carried out using a suitable oxidizing agent.

  • Step 3: Alkylation: The resulting 4-N-Boc-2-oxo-piperazine would then be N-alkylated at the free secondary amine. This is typically achieved by deprotonation with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like ethyl bromoacetate.

  • Step 4: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is commonly performed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. Acidification of the reaction mixture would then yield the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, purification methods (e.g., column chromatography, recrystallization), and analytical characterization at each step.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the piperazine ring (multiplets between 3-4 ppm), and the methylene protons of the acetic acid moiety (a singlet around 4 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the piperazine ring, the quaternary carbon of the Boc group, and the various methylene carbons of the piperazine and acetic acid moieties.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, N-H stretching (if any residual starting material), and C-H stretching of the alkyl groups. Vendor data indicates that the infrared spectrum conforms to the expected structure[3].

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (258.1216 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery: A Key Linker in PROTACs

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The subject molecule serves as a rigid and versatile linker component in the construction of PROTACs. The Boc-protected amine allows for the selective coupling to either the target protein ligand or the E3 ligase ligand, while the carboxylic acid provides a handle for the subsequent attachment of the other binding moiety. The piperazine ring itself can improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability[5].

Workflow for PROTAC Synthesis and Mechanism of Action:

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action Linker 4-N-Boc-2-oxo-piperazine- 1-acetic acid PROTAC PROTAC Molecule Linker->PROTAC POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Linker Amide Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Amide Coupling (after Boc deprotection) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Role of this compound in PROTAC synthesis and mechanism of action.

Conclusion

This compound is a key synthetic intermediate with significant applications in modern drug discovery, particularly as a linker in the design and synthesis of PROTACs. Its well-defined structure and versatile functional groups allow for the controlled assembly of these complex heterobifunctional molecules. Further public disclosure of detailed synthetic protocols and comprehensive analytical data will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs, spanning therapeutic areas from central nervous system disorders to oncology and infectious diseases. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular emphasis on their applications in oncology, antimicrobials, and neuropsychopharmacology. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their therapeutic effects.

The Versatility of the Piperazine Moiety

The prevalence of the piperazine core in drug design can be attributed to several key factors. The two nitrogen atoms provide a combination of a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can enhance aqueous solubility and bioavailability.[1][2] The chair conformation of the piperazine ring offers a degree of structural rigidity, which can be beneficial for target binding specificity.[1][2] Furthermore, the secondary amine functionalities at the N1 and N4 positions allow for straightforward and diverse chemical modifications, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.[2]

Synthetic Strategies for Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into methods that construct the piperazine ring and those that functionalize a pre-existing piperazine core.

Ring Synthesis

A common classical approach to piperazine synthesis involves the condensation of an ethylenediamine derivative with a 1,2-dihaloethane or a similar bifunctional electrophile. Another established method is the reductive amination of a diketone with ammonia or a primary amine. More recent advances include palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols, which offer milder reaction conditions and broader substrate scope.[3]

Functionalization of the Piperazine Core

N-alkylation, N-arylation, and N-acylation are the most frequently employed methods for modifying the piperazine scaffold.

  • N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones.

  • N-Arylation: Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming the N-aryl bond, providing access to a wide range of arylpiperazine derivatives.

  • N-Acylation: The reaction of piperazine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms amide linkages.

Piperazine Derivatives in Oncology

Piperazine-containing compounds have made a significant impact in the field of oncology, with several approved drugs and numerous candidates in development. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair.[1]

Olaparib: A PARP Inhibitor

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP by olaparib leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication, and in the absence of a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 recruits BER1 Base Excision Repair (BER) PARP1->BER1 initiates Cell_Survival1 Cell Survival BER1->Cell_Survival1 leads to DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) DSB1->HR1 repaired by HR1->Cell_Survival1 leads to SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 recruits DSB2 Double-Strand Break (DSB) SSB2->DSB2 leads to (during replication) BER2 Base Excision Repair (BER) PARP2->BER2 blocked Olaparib Olaparib (Piperazine Derivative) Olaparib->PARP2 inhibits HR2 Homologous Recombination (HR) (Deficient) DSB2->HR2 cannot be repaired by Cell_Death Cell Death (Apoptosis) HR2->Cell_Death leads to

Caption: PARP Inhibition by Olaparib in BRCA-Deficient Cancer Cells.

Quantitative Data: Anticancer Activity of Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Compound ClassDerivative ExampleCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Vindoline-Piperazine ConjugateCompound 23MDA-MB-468Breast Cancer1.00[4]
Vindoline-Piperazine ConjugateCompound 25HOP-92Non-Small Cell Lung Cancer1.35[4]
BenzhydrylpiperazineCompound 11HL-60Leukemia16.80[5]
BenzhydrylpiperazineCompound 11Z138Lymphoma18.50[5]
BenzhydrylpiperazineCompound 11DND-41Leukemia19.20[5]
Piperazine-1,2,3-triazoleCompound 7i--5.22
Piperazine-1,2,3-triazoleCompound 7a--5.34
BenzhydrylpiperazineCompound 9dA549Lung Cancer-[6]
BenzhydrylpiperazineCompound 9dCOLO-205Colon Cancer-[6]
BenzhydrylpiperazineCompound 9dMIA-PA-CA-2Pancreatic Cancer-[6]

Piperazine Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7]

Structure-Activity Relationship (SAR) of Antimicrobial Piperazines

SAR studies have revealed several key structural features that influence the antimicrobial activity of piperazine derivatives:

  • Substituents on the Aryl Ring: Electron-withdrawing groups such as chloro, bromo, or nitro groups on an aryl ring attached to the piperazine nucleus often enhance antibacterial activity.[8]

  • N-Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is critical. For example, in a series of ciprofloxacin derivatives, modifications at the N-4 position of the piperazine ring significantly impacted the antibacterial spectrum.[7]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles or thiadiazoles, can lead to potent antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected piperazine derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Piperazine-ThiadiazoleCompound 6cE. coli8[7]
Piperazine-ThiadiazoleCompound 4S. aureus16[7]
Piperazine-ThiadiazoleCompound 6cS. aureus16[7]
Piperazine-ThiadiazoleCompound 6dS. aureus16[7]
Piperazine-ThiadiazoleCompound 6dB. subtilis16[7]
Piperazine-ThiadiazoleCompound 7bB. subtilis16[7]
Chalcone-Piperazine-C. albicans2.22[7]

Piperazine Derivatives in Neuropsychopharmacology

Arylpiperazine derivatives are a cornerstone in the treatment of various central nervous system disorders, including schizophrenia, depression, and anxiety. Their therapeutic effects are primarily mediated through their interaction with dopamine and serotonin receptors.

Atypical Antipsychotics: Aripiprazole

Aripiprazole is an atypical antipsychotic that exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to account for its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Signaling Pathway: Atypical Antipsychotic Action

Antipsychotic_Action Mechanism of Action of Atypical Antipsychotics (e.g., Aripiprazole) cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT2A Receptor Signaling Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R (High Levels) AC_D2 Adenylyl Cyclase D2R->AC_D2 inhibits Aripiprazole_D2 Aripiprazole (Partial Agonist) Aripiprazole_D2->D2R competes with Dopamine cAMP_D2 cAMP AC_D2->cAMP_D2 produces PKA_D2 PKA cAMP_D2->PKA_D2 activates Neuronal_Activity_D2 Modulated Neuronal Activity PKA_D2->Neuronal_Activity_D2 modulates Serotonin_2A Serotonin HT2AR 5-HT2A Receptor (Gq-coupled) Serotonin_2A->HT2AR PLC Phospholipase C HT2AR->PLC activates Aripiprazole_2A Aripiprazole (Antagonist) Aripiprazole_2A->HT2AR blocks PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Atypical Antipsychotic Receptor Signaling Pathways.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors. This complex pharmacology is believed to enhance serotonergic activity and modulate other neurotransmitter systems, contributing to its antidepressant and pro-cognitive effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.

Synthesis of a 1-Arylpiperazine Derivative

General Procedure for the Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18 from a cited study) [6]

  • To a solution of 2-chloro-1-phenylethanone in an appropriate solvent, add an equimolar amount of 1-(3-(trifluoromethyl)phenyl)piperazine and an excess of a base such as sodium carbonate.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow for Synthesis of a 1-Arylpiperazine Derivative

Synthesis_Workflow start Start reactants Mix 2-chloro-1-phenylethanone, 1-arylpiperazine, and base in solvent start->reactants reflux Heat to reflux reactants->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, filter, and concentrate monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize by NMR and MS purify->characterize end End characterize->end

Caption: General workflow for the synthesis of a 1-arylpiperazine derivative.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Aseptically apply paper disks impregnated with a known concentration of the test piperazine derivative onto the agar surface.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.

In Vitro Cytotoxicity Assay: MTT Assay
  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with piperazine derivative seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. The examples highlighted in this guide, from the targeted anticancer therapy of olaparib to the complex neuropsychopharmacology of aripiprazole and the broad-spectrum potential of antimicrobial piperazines, underscore the enduring importance of this heterocyclic core in medicinal chemistry. Future research will undoubtedly continue to leverage the piperazine moiety to address unmet medical needs and to develop the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-N-Boc-2-oxo-piperazine-1-acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Boc-2-oxo-piperazine-1-acetic acid is a bifunctional building block utilized in peptide synthesis to introduce a constrained dipeptide mimic into a peptide sequence. The 2-oxopiperazine scaffold imparts conformational rigidity to the peptide backbone, which can lead to increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic properties of the resulting peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for stepwise elongation of the peptide chain, while the acetic acid moiety provides the point of attachment to the growing peptide. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Applications

  • Constrained Dipeptide Mimic: The rigid 2-oxopiperazine ring serves as a surrogate for a dipeptide unit, locking the torsional angles and presenting the side chains in a defined orientation. This is particularly useful for probing the bioactive conformation of a peptide.

  • Improved Proteolytic Stability: The non-natural piperazine backbone is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the modified peptide.

  • Scaffold for Peptidomimetics: The piperazine ring can be further functionalized to introduce diverse chemical moieties, making it a versatile scaffold in the design of novel drug candidates.[1]

Data Presentation

The efficiency of coupling this compound to a resin-bound peptide is dependent on the choice of coupling reagents and reaction conditions. Below is a comparative summary of common coupling methods. The presented data is representative and optimization for specific sequences is recommended.

Coupling ReagentActivating AdditiveBaseSolventCoupling Time (h)Representative Yield (%)
DICHOBt-DMF/DCM (1:1)485-95
HBTU-DIPEADMF290-98
HATU-DIPEADMF1.595-99
PyBOP-DIPEADMF290-98

DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) on a manual or automated synthesizer.

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., DIC/HOBt or HATU)

  • Piperidine (for Fmoc chemistry comparison if needed)

  • Acetonitrile (ACN)

  • Diethyl ether

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Preparation:

    • Place the resin in the synthesis vessel and wash with DMF (3 x 5 mL/g resin).

    • Swell the resin in DCM (10 mL/g resin) for 1 hour.

    • Perform the synthesis of the initial peptide sequence on the resin according to standard Boc-SPPS protocols.[2]

  • Boc-Deprotection of the N-terminal Amino Acid:

    • Wash the resin-bound peptide with DCM (3 x 10 mL/g resin).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin), isopropanol (2 x 10 mL/g resin), and DCM (3 x 10 mL/g resin).

  • Neutralization:

    • Wash the resin with DMF (3 x 10 mL/g resin).

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 x 10 mL/g resin).

  • Coupling of this compound (HATU activation):

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture at room temperature for 1.5-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Once the reaction is complete (negative ninhydrin test), drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Chain Elongation:

    • To continue the peptide synthesis, repeat the Boc-deprotection (Step 2), neutralization (Step 3), and coupling steps with the next desired Boc-amino acid.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a suitable cleavage cocktail (e.g., HF or TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Visualization of Workflows and Concepts

experimental_workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_special_coupling Incorporation of Piperazinone cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Initial_Peptide Synthesize Initial Peptide Sequence Swell->Initial_Peptide Deprotection Boc Deprotection (TFA/DCM) Initial_Peptide->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Couple Next Monomer Neutralization->Coupling Couple_Pip Couple to N-terminus Neutralization->Couple_Pip Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Wash Final Wash and Dry Wash->Final_Wash After final monomer Activate_Pip Activate this compound (e.g., HATU) Activate_Pip->Couple_Pip Couple_Pip->Wash Cleavage Cleavage from Resin and Deprotection Final_Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification dipeptide_mimic cluster_native Native Dipeptide cluster_mimic Piperazinone Mimic N_term N-terminus Amino_Acid_1 Amino Acid (i) N_term->Amino_Acid_1 Peptide_Bond Peptide Bond Amino_Acid_1->Peptide_Bond Piperazinone 4-N-R-2-oxo-piperazine-1-acetic acid Amino_Acid_1->Piperazinone Amino_Acid_2 Amino Acid (i+1) Peptide_Bond->Amino_Acid_2 C_term C-terminus Amino_Acid_2->C_term Amino_Acid_2->Piperazinone N_term_mimic N-terminus N_term_mimic->Piperazinone C_term_mimic C-terminus Piperazinone->C_term_mimic

References

Application Notes and Protocols: 4-N-Boc-2-oxo-piperazine-1-acetic acid as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of peptides—is a crucial strategy for creating more stable and effective therapeutics. Peptides often suffer from poor metabolic stability and low oral bioavailability. Constraining the conformation of a peptide backbone can lead to enhanced receptor affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties. 4-N-Boc-2-oxo-piperazine-1-acetic acid is a versatile building block that serves as a constrained surrogate for a dipeptide unit, offering a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable surrogate in the development of novel therapeutics.

Core Applications

The 2-oxopiperazine scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its utility in mimicking peptide turns and constraining acyclic molecules. Key application areas include:

  • G-Protein Coupled Receptor (GPCR) Ligands: The rigid structure of the 2-oxopiperazine ring is well-suited for mimicking the beta-turn conformations often found in peptide ligands for GPCRs. This has been particularly successful in the development of potent and selective agonists for the melanocortin-4 receptor (MC4R), a key target for the treatment of obesity.

  • Antiviral Agents: The 2-oxopiperazine scaffold has been employed in the design of inhibitors of viral proteins. Notably, it has served as a core structure for the development of potent inhibitors of the Dengue virus non-structural protein 4B (NS4B), a critical component of the viral replication complex.

  • Peptidomimetic Libraries: The facile synthesis and derivatization of the 2-oxopiperazine ring make it an ideal scaffold for the construction of diverse peptidomimetic libraries for high-throughput screening and drug discovery campaigns.

Data Presentation: Biological Activity of 2-Oxopiperazine-Containing Molecules

The incorporation of the 2-oxopiperazine scaffold has led to the discovery of potent modulators of various biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: 2-Oxopiperazine-Based Melanocortin-4 Receptor (MC4R) Agonists

Compound IDStructureMC4R EC50 (nM)MC3R Ki (nM)Selectivity (MC3R/MC4R)Reference
1 Ac-His-(pI)DPhe-Arg-Trp-NH22556 (pA2 = 7.25)2.24[1]
2 Ac-His-DNal(2')-Arg-Trp-NH2-17 (pA2 = 7.8)-[1]
3 Anc-DPhe-Arg-Trp-NH2212500 (pA2 = 5.6)>119[2][3]

Anc = amino-2-naphthylcarboxylic acid

Table 2: 2-Oxopiperazine-Based Dengue Virus (DENV) NS4B Inhibitors

Compound IDStructureDENV-2 EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
(S)-29 2-oxopiperazine derivative<0.1>25>250[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available N-Boc-piperazin-2-one. The first step involves the N-alkylation of the piperazinone ring with an ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate

  • Materials:

    • N-Boc-piperazin-2-one (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazin-2-one and anhydrous acetonitrile.

    • Add anhydrous potassium carbonate to the suspension.

    • Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for coupling the synthesized constrained amino acid surrogate onto a resin-bound peptide chain using standard Fmoc-based SPPS chemistry.

  • Materials:

    • Fmoc-protected amino acid-loaded resin

    • 20% Piperidine in dimethylformamide (DMF)

    • This compound (3.0 eq relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU) (3.0 eq)

    • Base (e.g., DIPEA) (6.0 eq)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.

    • Coupling of the Surrogate:

      • In a separate vial, pre-activate the this compound by dissolving it in DMF with the coupling reagent and base. Allow the pre-activation to proceed for 2-5 minutes.

      • Add the activated surrogate solution to the deprotected peptide-resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

    • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

    • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product N-Boc-piperazin-2-one N-Boc-piperazin-2-one Alkylation N-Alkylation (K2CO3, Acetonitrile) N-Boc-piperazin-2-one->Alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Alkylation Ester_Intermediate Ethyl 2-(4-(tert-butoxycarbonyl) -2-oxopiperazin-1-yl)acetate Alkylation->Ester_Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

MC4R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R G_protein Gs MC4R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., POMC) CREB->Gene_Expression Regulates Agonist 2-Oxopiperazine Agonist Agonist->MC4R Binds

Caption: Simplified MC4R signaling pathway activated by a 2-oxopiperazine agonist.

DENV_Inhibition cluster_ER Endoplasmic Reticulum Replication_Complex Viral Replication Complex NS4B DENV NS4B NS4B->Replication_Complex Component of NS3 DENV NS3 NS4B->NS3 Interacts with Viral_Replication Viral RNA Replication NS4B->Viral_Replication Essential for NS3->Replication_Complex Component of Inhibitor 2-Oxopiperazine Inhibitor Inhibitor->NS4B Binds to Inhibitor->Viral_Replication Inhibits

Caption: Mechanism of action of 2-oxopiperazine-based Dengue virus inhibitors targeting NS4B.

References

Application Notes and Protocols for the Coupling of 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the coupling of 4-N-Boc-2-oxo-piperazine-1-acetic acid with primary and secondary amines. This versatile building block is a valuable component in medicinal chemistry and drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperazine ring and a carboxylic acid moiety. The piperazine scaffold offers a degree of conformational rigidity and can improve the physicochemical properties of a molecule, such as solubility. The carboxylic acid provides a reactive handle for amide bond formation, allowing for its conjugation to various amine-containing molecules. Its designation as a "Protein Degrader Building Block" highlights its utility in the construction of PROTACs, where it can serve as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.

Application in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to selectively eliminate target proteins. A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI. The piperazine motif within the linker can enhance solubility and provide conformational constraint, which can be advantageous for the efficacy of the PROTAC.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Amide Coupling Reactions

The following are detailed protocols for the coupling of this compound with a generic amine (R-NH₂). These methods are widely used for amide bond formation and are applicable to a broad range of substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and widely used carbodiimide-mediated coupling method. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress racemization and improve reaction efficiency.

Workflow Diagram:

EDC_HOBt_Workflow Start Dissolve Acid, HOBt, and Amine Add_Base Add Base (e.g., DIPEA) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_EDC Add EDC Cool->Add_EDC React Stir at RT Add_EDC->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify Product Coupled Product Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
This compound258.27 g/mol 1.0-
Amine (R-NH₂)-1.0 - 1.2-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)155.24 g/mol 1.1 - 1.5-
1-Hydroxybenzotriazole (HOBt)135.12 g/mol 1.1 - 1.5-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 / 101.19 g/mol 2.0 - 3.0-
Dichloromethane (DCM) or Dimethylformamide (DMF)---

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DMF, add HOBt (1.1-1.5 eq).

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly useful for sterically hindered amines and for minimizing racemization.

Workflow Diagram:

HATU_Workflow Start Dissolve Acid and HATU Add_Base Add Base (e.g., DIPEA) Start->Add_Base Preactivate Pre-activate (15-30 min) Add_Base->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir at RT Add_Amine->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify Product Coupled Product Purify->Product

Caption: Workflow for HATU mediated amide coupling.

Materials:

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
This compound258.27 g/mol 1.0-
Amine (R-NH₂)-1.0 - 1.2-
HATU380.23 g/mol 1.1 - 1.5-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 / 101.19 g/mol 2.0 - 4.0-
Dimethylformamide (DMF)---

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.5 eq) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-4.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

Carboxylic Acid PartnerAmine PartnerCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
Boc-prolineN-Boc-piperazineEDC, HOBt, DMAP (cat.)DIPEACH₃CN142391
NaproxenN-Boc-piperazineEDC, HOBt, DMAP (cat.)DIPEACH₃CN142370
Chromone-2-carboxylic acid4-amino-N-Boc-piperidineEDC·HCl, DMAP-DCMOvernightRT42.8 (2 steps)
3-acetyl-18β-glycyrrhetinic acid1-Boc-piperazineEDC, HOBtNEt₃Acetonitrile10Reflux95

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying the coupled products. A gradient of ethyl acetate in hexanes or DCM in methanol is typically used as the eluent system.

  • Preparative HPLC: For obtaining highly pure material, reverse-phase preparative HPLC can be employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the coupled product. The disappearance of the carboxylic acid proton signal and the appearance of a new amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for monitoring the reaction progress and assessing the purity of the final product.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. The protocols outlined in these application notes provide robust and reliable methods for the coupling of this intermediate to a variety of amines. Researchers can adapt these procedures to their specific substrates and optimize the reaction conditions to achieve high yields and purity. The successful application of this linker in the rational design of PROTACs and other drug candidates holds significant promise for the advancement of novel therapeutics.

The Strategic Application of 4-N-Boc-2-oxo-piperazine-1-acetic acid in PROTAC Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The rational design of these heterobifunctional molecules, which comprise a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is paramount to their success. The linker itself is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

This document focuses on the application of 4-N-Boc-2-oxo-piperazine-1-acetic acid , a bifunctional linker that offers a unique combination of structural rigidity and synthetic versatility in PROTAC development. The incorporation of the piperazine moiety can enhance aqueous solubility, a common challenge for the often large and lipophilic PROTAC molecules. The Boc (tert-butyloxycarbonyl) protecting group facilitates a controlled, stepwise synthesis, allowing for the sequential and efficient conjugation of the POI and E3 ligase ligands.

The rigid piperazine scaffold helps to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. The 2-oxo substitution on the piperazine ring further refines the conformational properties of the linker.

While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the structural features of this linker suggest its potential in developing potent and effective protein degraders. The following sections provide detailed protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing this linker, along with illustrative quantitative data based on typical values for potent PROTACs with similar structural motifs.

Data Presentation: Illustrative Degradation Profile

The following table summarizes the hypothetical degradation potency of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and utilizing a this compound-derived linker. This data is illustrative and serves as a benchmark for the potential efficacy of PROTACs constructed with this linker.

PROTAC Name Target Protein E3 Ligase Ligand Linker Type Cell Line DC50 (nM) Dmax (%)
Hypothetical BRD4 DegraderBRD4Pomalidomide2-oxo-piperazine-acetic acid derived22Rv1~25>90

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical BRD4-targeting PROTAC

This protocol describes a two-step synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and this compound as the linker.

Step 1: Coupling of this compound with Pomalidomide

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide, 1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection and Coupling with JQ1

  • Boc Deprotection: Dissolve the Boc-protected intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt can often be used directly in the next step after thorough drying.

  • Coupling to JQ1: In a separate flask, dissolve the carboxylic acid derivative of JQ1 (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Final Coupling: Add the deprotected amine TFA salt from the previous step (1.1 equivalents) to the activated JQ1 solution. Add additional DIPEA (2.0 equivalents) to neutralize the TFA salt. Stir the reaction at room temperature for 4-12 hours.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC directly by preparative HPLC. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Seed 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare a serial dilution of the PROTAC in fresh cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

    • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined period (e.g., 18-24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of BRD4 remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Release PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: Warhead, Linker, E3 Ligase Ligand step1 Step 1: Couple Linker to E3 Ligase Ligand start->step1 step2 Step 2: Deprotection step1->step2 step3 Step 3: Couple Linker-E3 to Warhead step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (NMR, HRMS) purification->characterization final_protac Final PROTAC characterization->final_protac cell_culture Cell Culture & Treatment final_protac->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot quantification->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Synthesis of Novel Piperazine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel piperazine derivatives, a cornerstone scaffold in modern drug discovery. The piperazine ring is a prevalent feature in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] These notes cover synthetic methodologies, protocols for biological evaluation, and quantitative data to guide the design and development of new therapeutic agents.

I. Synthesis of N-Arylpiperazine Derivatives

N-Arylpiperazines are a significant class of compounds, often targeting central nervous system (CNS) receptors.[3][4] A general and convenient method for their synthesis involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride.

Protocol 1: General Synthesis of N-Arylpiperazines[5]

This protocol describes a one-pot synthesis of N-arylpiperazines from the corresponding anilines.

Materials:

  • Substituted aniline (3.0 mmol)

  • Bis(2-chloroethyl)amine hydrochloride (3.0 mmol)

  • Diethylene glycol monomethyl ether (0.75 mL)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Sodium carbonate (Na2CO3) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel under a dry nitrogen atmosphere, combine the substituted aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).

  • Heat the reaction mixture to 150 °C for 6–12 hours. The reaction time can be significantly reduced by using microwave irradiation (e.g., 180 °C for 10 minutes).[5]

  • Cool the mixture to room temperature.

  • Dissolve the residue in methanol (4 mL).

  • Add diethyl ether (150 mL) to precipitate the hydrochloride salt of the N-arylpiperazine.

  • Filter the precipitate and wash with diethyl ether to yield the HCl salt.

  • To obtain the free amine, treat the HCl salt with a sodium carbonate solution and extract with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure N-arylpiperazine.

  • If necessary, further purify the product by column chromatography.

Aniline Substituted Aniline Heating Heat (150°C) or Microwave Aniline->Heating BisChloroethylamine Bis(2-chloroethyl)amine Hydrochloride BisChloroethylamine->Heating Solvent Diethylene Glycol Monomethyl Ether Solvent->Heating Intermediate Reaction Mixture Heating->Intermediate Precipitation Precipitation with Et2O Intermediate->Precipitation HCl_Salt N-Arylpiperazine HCl Salt Precipitation->HCl_Salt Base_Treatment Base Treatment (Na2CO3) HCl_Salt->Base_Treatment Extraction Extraction (EtOAc) Base_Treatment->Extraction Final_Product Pure N-Arylpiperazine Extraction->Final_Product

General workflow for N-arylpiperazine synthesis.

II. Synthesis of Piperazine-Containing Heterocycles

Incorporating the piperazine moiety into other heterocyclic systems, such as pyrimidines, can yield compounds with diverse biological activities, including antimicrobial and anticancer properties.

Protocol 2: Synthesis of Pyrimidine-Incorporated Piperazine Derivatives[6][7]

This multi-step protocol outlines the synthesis of 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines.

Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e)

  • Stir a mixture of 2-acetylthiophene (0.01 mol) and a substituted anisaldehyde (0.01 mol) in ethanol (15 ml).

  • Add an aqueous solution of 40% potassium hydroxide (10 ml) and continue stirring for 2 hours.

  • Keep the mixture at room temperature overnight.

  • Pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the solid, dry, and recrystallize from an ethyl acetate/ethanol mixture to obtain the pure chalcone.

Step 2: Synthesis of 4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e)

  • Reflux a mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it into ice-cold water with stirring.

  • Filter the product, dry, and recrystallize from ethanol.

Step 3: Synthesis of 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e)

  • To a solution of the pyrimidine-2-thiol (0.01 mol) in dimethylformamide (20 ml), add potassium carbonate (0.02 mol) and methyl iodide (0.02 mol).

  • Stir the mixture for 4 hours, monitoring by TLC.

  • Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.

  • Filter the product, dry, and recrystallize from ethanol.

Step 4: Synthesis of 4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e)

  • Reflux a mixture of the 2-(methylsulfanyl)pyrimidine (0.001 mol) and N-methylpiperazine (0.001 mol) in dry ethanol (15 ml) for 12 hours in the presence of a catalytic amount of potassium hydroxide.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the solid, dry, and recrystallize from ethanol to obtain the final product.

Chalcone Thiophene Chalcone (1a-e) Cyclization Cyclization (KOH, Acetic Acid) Chalcone->Cyclization Thiourea Thiourea Thiourea->Cyclization PyrimidineThiol Pyrimidine-2-thiol (2a-e) Cyclization->PyrimidineThiol Methylation Methylation (K2CO3, DMF) PyrimidineThiol->Methylation MethylIodide Methyl Iodide MethylIodide->Methylation MethylthioPyrimidine 2-(Methylsulfanyl) Pyrimidine (3a-e) Methylation->MethylthioPyrimidine Condensation Condensation (KOH, Ethanol) MethylthioPyrimidine->Condensation Piperazine N-Methylpiperazine Piperazine->Condensation FinalProduct Pyrimidine-Piperazine Derivative (4a-e) Condensation->FinalProduct cluster_PI3K PI3K/AKT Pathway cluster_Apoptosis Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases inhibits Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome Piperazine Anticancer Piperazine Derivatives Piperazine->PI3K inhibits Piperazine->Bcl2 inhibits cluster_pathway 5-HT1A Receptor Signaling Pathway in Depression Serotonin_Release Increased Serotonin (5-HT) Levels Receptor_Activation 5-HT1A Receptor Activation Serotonin_Release->Receptor_Activation BDNF_Expression Increased BDNF Expression Receptor_Activation->BDNF_Expression PKA_Activation PKA Activation BDNF_Expression->PKA_Activation Neuronal_Survival Neuronal Survival & Neurogenesis PKA_Activation->Neuronal_Survival Antidepressant_Effect Antidepressant Effect Neuronal_Survival->Antidepressant_Effect Piperazine Antidepressant Piperazine Derivatives Piperazine->Serotonin_Release promotes Piperazine->Receptor_Activation agonism

References

Application Notes and Protocols for 4-N-Boc-2-oxo-piperazine-1-acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Boc-2-oxo-piperazine-1-acetic acid is a valuable building block in the field of medicinal chemistry and peptide science. Its incorporation into peptide chains is a key strategy for the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. These synthetic analogs often possess enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and greater target selectivity.

The primary application of this compound in solid-phase peptide synthesis (SPPS) is to introduce a rigid 2-oxopiperazine scaffold into the peptide backbone. This scaffold acts as a conformational constraint, locking the peptide chain into a more defined three-dimensional structure.[1][2] Such rigidification can be crucial for enhancing binding affinity to biological targets, as it reduces the entropic penalty upon binding.[1] The 2-oxopiperazine unit can serve as a mimic for dipeptide segments or induce specific turn conformations within the peptide sequence.

Key Applications

  • Scaffold for Peptidomimetics: The piperazinone ring modifies the peptide backbone, influencing the molecule's overall topography and interaction with biological targets.[3]

  • Induction of Secondary Structures: The rigid nature of the 2-oxopiperazine moiety can be used to nucleate or stabilize specific secondary structures, such as β-turns.

  • Development of Novel Therapeutics: Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in a wide range of biologically active compounds.[4] Their incorporation into peptides can lead to novel pharmacological profiles.

Experimental Protocols

The following protocols are designed for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The protocol for coupling this building block is adapted for a sterically demanding carboxylic acid.

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is for the attachment of the first Fmoc-protected amino acid to the resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected amino acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fritted syringe or peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (e.g., 1 g, 1.6 mmol/g) in DCM (10 mL) for 30 minutes in a fritted syringe.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-amino acid (1.5 eq.) in DCM. Add DIPEA (2.0 eq.).

  • Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate gently for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum. The loading can be determined gravimetrically or by Fmoc quantification.

Protocol 2: Incorporation of this compound

This protocol describes the coupling of the title compound onto a resin-bound amino acid after Fmoc deprotection.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • DIPEA

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn blue).

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (2.0 eq.), HATU (1.9 eq.), and DIPEA (4.0 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.

    • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (beads remain colorless), the coupling is complete. If the test is positive, a second coupling is necessary.

    • Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Steps:

    • The secondary amine on the newly coupled piperazinone ring is now available for the next coupling step in the peptide sequence. Standard Fmoc-amino acid coupling protocols can be used for chain elongation.

Protocol 3: Cleavage and Deprotection

This protocol is for cleaving the final peptidomimetic from the resin and removing side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.

  • Purification: Centrifuge the mixture to pellet the crude peptidomimetic. Decant the ether and wash the pellet with cold ether. Dry the product under vacuum.

  • Analysis: Analyze the crude product by HPLC and mass spectrometry. Further purification can be performed using preparative HPLC.

Data Presentation

The following table summarizes the purity of 2-oxopiperazine-containing peptidomimetics synthesized using a solid-phase sub-monomer approach, as reported by Suwal and Kodadek (2013). This data demonstrates the feasibility of obtaining high-purity compounds incorporating the 2-oxopiperazine scaffold on a solid support.

Compound TypeNumber of Analogs SynthesizedPurity Range (%)Reference
2-Oxopiperazine-containing Peptoids585 - 98[1]
2-Oxopiperazine-Amino Acid Hybrids680 - 91[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for incorporating this compound into a peptide chain on a solid support.

G cluster_resin Solid Support cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling 2. Coupling This compound HATU / DIPEA / DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongation Continue Peptide Chain Elongation Wash2->Elongation Next AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Residue Elongation->Deprotection Repeat Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for SPPS with this compound.

Conceptual Diagram

This diagram illustrates how the 2-oxopiperazine scaffold functions as a constrained dipeptide mimetic.

G cluster_peptide Standard Dipeptide cluster_mimetic Peptidomimetic p1 N-Terminus p2 Amino Acid 1 (Flexible Backbone) p1->p2 p3 Amino Acid 2 (Flexible Backbone) p2->p3 label_mimics Mimics p4 C-Terminus p3->p4 m1 N-Terminus m2 2-Oxopiperazine Scaffold (Constrained Backbone) m1->m2 m3 C-Terminus m2->m3 label_mimics->m2

Caption: 2-Oxopiperazine as a constrained dipeptide surrogate.

References

Application Notes and Protocols for N-Alkylation of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability to drug candidates.[1] Mono-substituted piperazines are particularly valuable as versatile building blocks in the synthesis of a diverse array of therapeutic agents, including those with antimicrobial, anticancer, antiviral, and antidepressant activities.[1] A significant challenge in the synthesis of these compounds is the selective functionalization of one of the two reactive nitrogen atoms to prevent the formation of undesired 1,4-disubstituted byproducts.[1]

The use of N-tert-butyloxycarbonyl (Boc) protected piperazine is a robust and widely adopted strategy to achieve selective mono-N-alkylation.[1][2] The Boc group effectively deactivates one nitrogen atom, directing the alkylation to the unprotected secondary amine.[2] This is followed by a straightforward deprotection step to yield the desired mono-substituted piperazine.[1] This application note provides detailed protocols for the two most common and effective methods for the N-alkylation of N-Boc-piperazine: direct alkylation with alkyl halides and reductive amination.

General Reaction Scheme

The N-alkylation of N-Boc-piperazine introduces an alkyl group (R) onto the free secondary amine, yielding the N-alkylated product. This transformation is a cornerstone in the synthesis of a vast array of pharmaceutically active compounds.[2]

Diagram of the general N-alkylation reaction of N-Boc-piperazine.

general_reaction cluster_reactants Reactants cluster_product Product Boc_piperazine N-Boc-piperazine reaction_conditions Reaction Conditions (Base, Solvent, Temp.) Boc_piperazine->reaction_conditions + alkylating_agent R-X (Alkyl Halide) or R-CHO (Aldehyde/Ketone) alkylating_agent->reaction_conditions + product N-Alkyl-N'-Boc-piperazine reaction_conditions->product

Caption: General scheme for the N-alkylation of N-Boc-piperazine.

Reaction Conditions at a Glance

The choice of reagents and reaction conditions is critical for a successful N-alkylation. Below is a summary of typical conditions for both direct alkylation and reductive amination.

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl bromides, iodides, or chloridesAldehydes or ketones
Base K₂CO₃, Cs₂CO₃, DIPEA, NaOtBu[3][4][5]Not typically required
Reducing Agent Not applicableSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)[3][6]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF)[3][4][7]Dichloromethane (DCM), Dichloroethane (DCE)[6]
Temperature Room temperature to 80°C[3][4]Room temperature[6]
Stoichiometry (Alkylating Agent) 1.0 - 1.2 equivalents[1][4]1.0 - 1.2 equivalents[6]
Stoichiometry (Base/Reducing Agent) 1.5 - 2.0 equivalents of base[3][4]1.5 equivalents of reducing agent[6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of N-Boc-piperazine with an alkyl halide in the presence of a base to neutralize the acid generated during the reaction.[1]

Workflow for Direct N-Alkylation

direct_alkylation_workflow start Start reagents Combine N-Boc-piperazine, base, and solvent in a reaction flask. start->reagents add_alkyl_halide Add alkyl halide (1.0-1.2 eq.) dropwise. reagents->add_alkyl_halide reaction Stir the mixture at the desired temperature (RT to 80°C). add_alkyl_halide->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Perform aqueous work-up: - Quench the reaction - Extract with organic solvent - Dry and concentrate monitor->workup Reaction Complete purification Purify the crude product by flash column chromatography. workup->purification product Obtain pure N-alkyl-N'-Boc-piperazine purification->product end End product->end

Caption: Standard workflow for direct N-alkylation of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.)[1][4]

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)[3][4]

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)[3][4]

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add N-Boc-piperazine (1.0 eq.) and the chosen base (1.5-2.0 eq.).

  • Add the anhydrous solvent (MeCN or DMF) and stir the suspension.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture at room temperature.[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[1]

  • Dilute the residue with an organic solvent like DCM and water.[1]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3x with DCM).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]

Protocol 2: Reductive Amination

Reductive amination is a two-step, one-pot process where N-Boc-piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][6] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[3]

Workflow for Reductive Amination

reductive_amination_workflow start Start reagents Combine N-Boc-piperazine and aldehyde/ketone in a suitable solvent (DCM or DCE). start->reagents add_reducing_agent Add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. reagents->add_reducing_agent reaction Stir the mixture at room temperature for 2-24 hours. add_reducing_agent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Perform aqueous work-up: - Quench with NaHCO₃ - Extract with organic solvent - Dry and concentrate monitor->workup Reaction Complete purification Purify the crude product by flash column chromatography. workup->purification product Obtain pure N-alkyl-N'-Boc-piperazine purification->product end End product->end

Caption: Standard workflow for reductive amination of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Aldehyde or ketone (1.0-1.2 eq.)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[6]

  • Dichloromethane (DCM) or Dichloroethane (DCE)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.[6]

  • Stir the reaction mixture at room temperature for 2-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Ineffective baseUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as DMF.[3]
Low reaction temperatureMany N-alkylation reactions require heating to proceed at a reasonable rate.[3]
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse an excess of piperazine relative to the alkylating agent.[3]
Rapid addition of the alkylating agentAdd the alkylating agent slowly to the reaction mixture.[3]
Unprotected piperazineFor optimal control, use a mono-protected piperazine like N-Boc-piperazine.[3]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagentsChange to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[3]
Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[3]

Boc Deprotection

The final step to obtain the mono-alkylated piperazine is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

General Protocol for Boc Deprotection:

  • Dissolve the N-alkyl-N'-Boc-piperazine in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt can be used directly or neutralized with a base to obtain the free amine.

References

Application Notes and Protocols for C-H Functionalization of N-Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of pharmaceuticals. Direct C-H functionalization of the piperazine core, particularly at the α-position to a nitrogen atom, offers a powerful and efficient strategy for the rapid diversification of drug candidates and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for two primary methodologies for the C-H functionalization of N-Boc-protected piperazines: Direct α-Lithiation and Electrophilic Trapping and Visible-Light Photoredox Catalysis .

Direct α-Lithiation and Electrophilic Trapping

This classical organometallic approach involves the deprotonation of a C-H bond alpha to the nitrogen atom of an N-Boc-protected piperazine using a strong organolithium base, followed by quenching the resulting anion with a suitable electrophile.[1][2] This method is highly effective for introducing a variety of substituents, including alkyl, acyl, and aryl groups.[1][2] Both racemic and asymmetric transformations are possible, with the latter often employing a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate.[3][4]

General Considerations
  • Substrate Scope: The reaction is broadly applicable to various N-Boc-piperazines. The nature of the substituent on the second nitrogen (N') can influence the reaction's efficiency and stereochemical outcome.[3] Sterically hindered N'-substituents can minimize side reactions like ring fragmentation.[3]

  • Base Selection: sec-Butyllithium (s-BuLi) is a commonly used base for the deprotonation.[1]

  • Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate.[1] However, diamine-free protocols have been developed that allow for higher reaction temperatures (e.g., -30 °C).[2][5]

  • Electrophiles: A wide range of electrophiles can be employed, including alkyl halides, aldehydes, ketones, chloroformates, and in combination with transmetalation, aryl halides.[2][6]

Data Presentation: Racemic α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
ElectrophileProductYield (%)Reference
TMSClα-TMS-N-Boc-N'-benzylpiperazineGood[2]
MeO₂CClα-CO₂Me-N-Boc-N'-benzylpiperazineGood[2]
DMFα-CHO-N-Boc-N'-benzylpiperazineGood[2]
Ph₂COα-C(OH)Ph₂-N-Boc-N'-benzylpiperazineGood[2]
PhBr (via Negishi coupling)α-Ph-N-Boc-N'-benzylpiperazineGood[2]
Experimental Protocol: Racemic α-Lithiation and Trapping

This protocol is adapted from the work of O'Brien and coworkers.[1]

Materials:

  • N-Boc-N'-benzylpiperazine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.3 equiv)

  • Electrophile (1.5–2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 20% aqueous sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine.

  • Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[1]

  • Add the electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[1]

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[1]

  • Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric α-Lithiation and Trapping

For the synthesis of enantioenriched α-substituted piperazines, a chiral ligand is used to induce asymmetry in the deprotonation step. (-)-Sparteine and its synthetic surrogates are commonly employed.[3][4] The choice of chiral ligand, electrophile, and the N'-substituent can significantly impact the enantioselectivity.[3]

Data Presentation: Asymmetric α-Lithiation and Trapping of N-Boc-piperazines
N'-SubstituentElectrophileChiral LigandYield (%)erReference
HPh₂CO(+)-Sparteine Surrogate-89:11[2]
CH(CH₃)PhPh₂CO(-)-Sparteine5481:19[7]
CH(CH₃)PhPh₂CO(+)-Sparteine Surrogate3675:25[7]
CH(CH₃)PhMeO₂CCl(-)-Sparteine7188:12[7]
CH(CH₃)PhMeO₂CCl(+)-Sparteine Surrogate8885:15[7]

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization.[4] This approach utilizes a photocatalyst that, upon excitation with visible light, can generate a reactive α-amino radical from the N-Boc-piperazine.[4] This radical can then engage in a variety of coupling reactions.[4]

General Considerations
  • Mild Conditions: Reactions are typically carried out at room temperature under an inert atmosphere, making this method compatible with a wide range of functional groups.

  • Catalysts: Iridium-based photocatalysts, such as [Ir(ppy)₃], are highly effective.[1] Organic photocatalysts, like acridinium salts, offer a more sustainable alternative.[4]

  • Coupling Partners: This method is particularly well-suited for the α-arylation of N-Boc-piperazines using electron-deficient aryl nitriles as coupling partners.[1][4] Other partners, such as vinyl sulfones and heteroaryl chlorides, have also been successfully employed.[2]

Data Presentation: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine
Aryl NitrileCatalystYield (%)Reference
1,4-Dicyanobenzene[Ir(ppy)₃]95[2]
Experimental Protocol: Photoredox-Catalyzed α-Arylation

This protocol is adapted from the work of MacMillan and coworkers.[1]

Materials:

  • N-Boc-N'-phenylpiperazine (1.0 equiv)

  • Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) (1–2 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (e.g., 450 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine, the aryl nitrile, [Ir(ppy)₃], and NaOAc.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5–10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Decision-Making

To aid in the selection and implementation of these methodologies, the following diagrams illustrate the general experimental workflows and a decision-making process for choosing the appropriate C-H functionalization strategy.

G cluster_0 General Workflow for α-Lithiation and Trapping Start Start Prepare Reaction Setup Prepare Flame-Dried Glassware under Inert Atmosphere Start->Prepare Reaction Setup Add Substrate and Solvent Add N-Boc-piperazine and Anhydrous THF Prepare Reaction Setup->Add Substrate and Solvent Cool Reaction Cool to -78 °C Add Substrate and Solvent->Cool Reaction Add Base Add s-BuLi Dropwise Cool Reaction->Add Base Lithiation Stir for 1 hour at -78 °C Add Base->Lithiation Add Electrophile Add Electrophile Lithiation->Add Electrophile Reaction Stir and Warm to RT Add Electrophile->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for α-lithiation and trapping.

G cluster_1 General Workflow for Photoredox Catalysis Start_Photo Start Combine Reagents Combine N-Boc-piperazine, Coupling Partner, Photocatalyst, and Base in a Vial Start_Photo->Combine Reagents Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reagents->Inert Atmosphere Add Solvent Add Anhydrous DMF Inert Atmosphere->Add Solvent Irradiation Irradiate with Blue LEDs at Room Temperature Add Solvent->Irradiation Monitoring Monitor Reaction by TLC or LC-MS Irradiation->Monitoring Workup_Photo Aqueous Workup and Extraction Monitoring->Workup_Photo Purification_Photo Column Chromatography Workup_Photo->Purification_Photo Product_Photo Product Purification_Photo->Product_Photo G Start_Decision Desired Functionalization? Alkyl_Acyl Alkyl or Acyl Group Start_Decision->Alkyl_Acyl Aryl_Vinyl Aryl or Vinyl Group Start_Decision->Aryl_Vinyl Lithiation_Trapping α-Lithiation and Trapping Alkyl_Acyl->Lithiation_Trapping Mild_Conditions Functional Group Tolerance and Mild Conditions Critical? Aryl_Vinyl->Mild_Conditions Stereocenter Asymmetric Synthesis Required? Lithiation_Trapping->Stereocenter Photoredox Photoredox Catalysis Asymmetric_Lithiation Asymmetric Lithiation with Chiral Ligand Stereocenter->Asymmetric_Lithiation Yes Racemic_Lithiation Racemic Lithiation Stereocenter->Racemic_Lithiation No Mild_Conditions->Lithiation_Trapping No Mild_Conditions->Photoredox Yes

References

Synthetic Routes to Monosubstituted Piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of monosubstituted piperazine derivatives, a critical scaffold in medicinal chemistry. The following sections outline several key synthetic strategies, offering insights into their applicability, advantages, and limitations.

Protecting Group Strategy: N-Boc Piperazine Route

This is a reliable and widely used multi-step approach for the synthesis of monosubstituted piperazines.[1][2] The strategy involves the protection of one of the piperazine nitrogen atoms, typically with a tert-butyloxycarbonyl (Boc) group, followed by functionalization of the remaining secondary amine and subsequent deprotection.[1][2]

Application Notes:

  • Advantages: This method offers excellent control and selectivity, making it suitable for a wide range of substrates and for the synthesis of complex molecules where chemoselectivity is crucial. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions.

  • Disadvantages: The multi-step nature of this process can lead to lower overall yields and increased production costs, which might be a consideration for large-scale synthesis.[1][2]

Experimental Protocols:

Protocol 1.1: Synthesis of N-Boc Piperazine

This protocol describes the synthesis of N-Boc piperazine from diethanolamine.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Boc anhydride (Di-tert-butyl dicarbonate)

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Chlorination: Slowly add thionyl chloride to a solution of diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be approximately 2.75-3.25:1.

  • Boc Protection: Add Boc anhydride to the reaction mixture. The molar ratio of Boc anhydride to diethanolamine should be approximately 0.95-1.05:1.

  • Aminolysis and Cyclization: Heat the solution to 60°C and slowly add ammonia water (2-4 molar equivalents relative to diethanolamine) over 3 hours. Maintain the temperature at 60°C for an additional 2.5 hours.

  • Work-up and Isolation: Cool the reaction mixture to below 25°C. Extract the product with ethyl acetate three times. Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.[3]

Protocol 1.2: N-Alkylation of N-Boc Piperazine

This is a general procedure for the alkylation of N-Boc piperazine.

Materials:

  • N-Boc piperazine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add N-Boc piperazine and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile and stir the suspension.

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain overnight.

  • After cooling to room temperature, remove the inorganic salts by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-alkylated-N'-Boc-piperazine, which can be purified further if necessary.

Protocol 1.3: Deprotection of N-Boc-Piperazine Derivatives

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[4]

Direct Monosubstitution of Piperazine Salts

This approach offers a more direct and atom-economical route to monosubstituted piperazines by avoiding the use of protecting groups.[1][5] The strategy relies on the in-situ formation of a piperazin-1-ium cation, which deactivates one of the nitrogen atoms towards electrophilic attack, thus favoring monosubstitution.[1][2]

Application Notes:

  • Advantages: This one-pot, one-step procedure is simpler, more cost-effective, and aligns with the principles of green chemistry.[1] It is particularly effective for reactions with acyl chlorides, anhydrides, and Michael acceptors.[1][2]

  • Disadvantages: The selectivity can be dependent on the reaction conditions and the nature of the electrophile. For some substrates, the formation of disubstituted byproducts may still be a concern.

Experimental Protocol:

Protocol 2.1: General Procedure for Direct Monosubstitution

This protocol describes a general method for the direct monosubstitution of piperazine.

Materials:

  • Piperazine

  • Piperazine dihydrochloride or an acid (e.g., acetic acid or hydrochloric acid)

  • Solvent (e.g., methanol or acetic acid)

  • Electrophilic reagent (e.g., acyl chloride, anhydride, or Michael acceptor)

  • Supported metal catalyst (optional, e.g., Cu(II) on a polymeric resin)

Procedure:

  • Formation of Piperazin-1-ium Cation:

    • In methanol: Prepare piperazine monohydrochloride by reacting free piperazine with piperazine dihydrochloride.

    • In acetic acid: Dissolve free piperazine in acetic acid to form piperazine monoacetate.

  • To the solution of the piperazin-1-ium cation, add the electrophilic reagent. The molar ratio of piperazine-1-ium cation to the electrophile is typically in the range of 1:1 to 1:1.4.[2]

  • (Optional) Add a supported metal catalyst to accelerate the reaction.

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product can be isolated through standard work-up procedures, which may include filtration to remove the catalyst, solvent evaporation, and recrystallization.[1]

Quantitative Data:

The following table summarizes the results for the direct monosubstitution of piperazine with various electrophiles using a conventional heating method.[6]

ElectrophileProductMolar Ratio (Piperazine.2HCl:Reactant)Reaction Time (h)Yield (%)
Acrylonitrile3-(Piperazin-1-yl)propanenitrile1:1.2485
Methyl acrylateMethyl 3-(piperazin-1-yl)propanoate1:1.2678
Acetyl chloride1-Acetylpiperazine1:1.1292
Benzoyl chloride1-Benzoylpiperazine1:1.1388

Reductive Amination

Reductive amination is a versatile one-pot method for the N-alkylation of piperazine.[7] It involves the reaction of piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine.

Application Notes:

  • Advantages: This method is particularly advantageous for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations with alkyl halides. It is a widely used and robust reaction in medicinal chemistry.

  • Disadvantages: The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride is a common choice as it is mild and selective.

Experimental Protocol:

Protocol 3.1: Reductive Amination of Piperazine with an Aldehyde

This protocol provides a general procedure for the reductive amination of piperazine.

Materials:

  • Piperazine (or a mono-protected piperazine such as N-Boc-piperazine)

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, can be used as a catalyst)

Procedure:

  • Dissolve piperazine (or its derivative) and the aldehyde or ketone in DCM or DCE.

  • (Optional) Add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is widely used for the synthesis of N-arylpiperazines.[8][9]

Application Notes:

  • Advantages: This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the piperazine. It has become a key tool for the synthesis of N-arylpiperazine-containing drugs.[8]

  • Disadvantages: The reaction requires an expensive palladium catalyst and a specific ligand. The reaction conditions, such as the choice of base, solvent, and temperature, need to be carefully optimized for each substrate combination.

Experimental Protocol:

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general batch procedure for the N-arylation of piperazine.

Materials:

  • Aryl bromide (1 equivalent)

  • Piperazine (or a monosubstituted piperazine, 2 equivalents)

  • Palladium acetate (Pd(OAc)₂) (0.47 mol%)

  • (R)-BINAP (0.2 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene

Procedure:

  • To a reaction vessel, add palladium acetate and (R)-BINAP in toluene and stir at 40°C.

  • Add the aryl bromide, piperazine, and sodium tert-butoxide.

  • Heat the mixture to 100°C and stir until full conversion is achieved (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Perform an appropriate aqueous work-up, which may involve phase separation and extraction, to isolate the N-arylpiperazine product.[10]

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile, such as piperazine, to an electron-deficient alkene (a Michael acceptor).[11]

Application Notes:

  • Advantages: This reaction can often be carried out under mild conditions, sometimes at room temperature and without the need for a catalyst.[12] It is an efficient method for introducing β-amino carbonyl and related functionalities.

  • Disadvantages: For monosubstitution of piperazine, the formation of the disubstituted product can be a competitive side reaction.[1]

Experimental Protocol:

Protocol 5.1: Aza-Michael Addition of Piperazine to an Acrylate

This protocol provides a general procedure for the aza-Michael addition.

Materials:

  • Piperazine

  • Michael acceptor (e.g., methyl acrylate)

  • Solvent (e.g., methanol, or solvent-free)

Procedure:

  • Dissolve piperazine in a suitable solvent or use it neat.

  • Add the Michael acceptor to the piperazine solution. To favor monosubstitution, a molar excess of piperazine can be used.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the excess piperazine and solvent can be removed under reduced pressure. The product can be purified by distillation or chromatography.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies described above.

Protecting_Group_Strategy Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O Substituted_Boc_Piperazine N-Substituted-N'-Boc-Piperazine Boc_Piperazine->Substituted_Boc_Piperazine Electrophile (R-X) Monosubstituted_Piperazine Monosubstituted Piperazine Substituted_Boc_Piperazine->Monosubstituted_Piperazine Acid (e.g., TFA)

Caption: Protecting Group Strategy Workflow.

Direct_Monosubstitution Piperazine Piperazine Piperazinium_Salt Piperazin-1-ium Salt Piperazine->Piperazinium_Salt Acid (e.g., HCl) Monosubstituted_Piperazine Monosubstituted Piperazine Piperazinium_Salt->Monosubstituted_Piperazine Electrophile (R-X)

Caption: Direct Monosubstitution Workflow.

Reductive_Amination Piperazine Piperazine Iminium_Ion Iminium Ion (Intermediate) Piperazine->Iminium_Ion Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Iminium_Ion Monosubstituted_Piperazine Monosubstituted Piperazine Iminium_Ion->Monosubstituted_Piperazine Reducing Agent (e.g., NaBH(OAc)₃)

References

Application Notes: The Strategic Use of 4-N-Boc-2-oxo-piperazine-1-acetic acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-N-Boc-2-oxo-piperazine-1-acetic acid as a key building block in the synthesis of kinase inhibitors. The incorporation of the piperazine moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This document outlines a representative synthetic protocol and presents biological data for piperazine-containing kinase inhibitors, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.

Introduction

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary target for therapeutic intervention. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently integrated into kinase inhibitors to improve solubility, cell permeability, and target engagement. This compound is a versatile bifunctional building block, featuring a protected amine for controlled coupling and a carboxylic acid for amide bond formation, enabling its seamless integration into complex molecular architectures.

Synthetic Approach: Amide Coupling Reactions

The most common application of this compound in the synthesis of kinase inhibitors involves the formation of an amide bond with a core amine scaffold of the target inhibitor. This reaction is typically facilitated by standard peptide coupling reagents.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: - this compound - Amine-containing core scaffold coupling Amide Coupling (e.g., HATU, HOBt/EDC) start->coupling deprotection Boc Deprotection (e.g., TFA or HCl) coupling->deprotection purification Purification (e.g., Column Chromatography) deprotection->purification product Final Kinase Inhibitor purification->product

Caption: A generalized synthetic workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Piperazine-Containing Kinase Inhibitor Precursor

This protocol describes a general procedure for the coupling of this compound with an aromatic amine, a common core in many kinase inhibitors.

Materials:

  • This compound

  • Amine-containing heterocyclic core (e.g., 2-amino-5-bromopyridine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add the amine-containing heterocyclic core (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used in subsequent steps without further purification or can be neutralized with a mild base.

Data Presentation: Biological Activity of Piperazine-Containing Kinase Inhibitors

The piperazine moiety is a common feature in a wide range of kinase inhibitors targeting various members of the kinome. The following table summarizes the in vitro potency (IC50 values) of several representative piperazine-containing kinase inhibitors against their respective target kinases.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Imatinib Bcr-Abl, c-Kit, PDGFR250 - 1000
Gefitinib EGFR2 - 37
Erlotinib EGFR2
Lapatinib EGFR, HER29.8, 13.4
Sunitinib VEGFR, PDGFR, c-Kit2 - 50

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Signaling Pathway Context

The synthesized kinase inhibitors often target key nodes in cellular signaling pathways that are frequently dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., targeting PI3K, Akt, or mTOR) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds through robust and well-established chemical transformations. The resulting piperazine-containing molecules have demonstrated significant potential as potent and selective inhibitors of various kinases, highlighting the importance of this moiety in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors based on this privileged scaffold.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-N-Boc-2-oxo-piperazine-1-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-N-Boc-2-oxo-piperazine-1-acetic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

Possible Causes and Solutions:

  • Compound Insolubility: The crude material may not have fully dissolved before loading, leading to precipitation on the column.

    • Solution: Ensure complete dissolution of the crude product in a minimal amount of the loading solvent. If solubility is low in the initial mobile phase, a stronger solvent like dichloromethane can be used for loading.[1][2]

  • Irreversible Adsorption: The compound, particularly if it has free amine groups from partial deprotection, can strongly adhere to the acidic silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent.[3] This neutralizes the acidic sites on the silica.

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

    • Solution: Perform a quick stability test on a 2D TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or a reverse-phase C18-functionalized silica for purification.[3]

Issue 2: Co-elution of Product with Impurities

Possible Causes and Solutions:

  • Similar Polarity of Impurities: Starting materials or byproducts may have a polarity very close to the desired product.

    • Solution: Optimize the solvent system. A thorough screening of different solvent systems with varying polarities should be conducted using TLC. For N-Boc protected amines, mixtures of hexanes and ethyl acetate are common starting points.[1][4] For more polar compounds, a methanol/dichloromethane system can be effective.[1] A shallow gradient during column chromatography can also improve separation.

  • Formation of Di-substituted Byproducts: In syntheses involving the piperazine nitrogen, the formation of a di-substituted byproduct is a common issue, which may have similar polarity to the mono-substituted product.

    • Solution: Careful monitoring of the reaction to avoid excess reagents and optimizing reaction times can minimize the formation of these byproducts. For purification, a very shallow elution gradient may be necessary.

Issue 3: Product Oiling Out During Recrystallization

Possible Causes and Solutions:

  • Solvent Choice: The chosen solvent system may be too good a solvent for the compound, preventing crystal lattice formation.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[1] Experiment with a variety of solvents and solvent pairs. For N-Boc protected compounds, mixtures like ethyl acetate/hexanes or ethanol/water can be effective.

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: Attempt to further purify the oil by flash chromatography to remove impurities before re-attempting recrystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to oiling out instead of crystallization.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Seeding the solution with a pure crystal of the compound can also induce crystallization.[4]

Issue 4: Peak Tailing in HPLC Analysis

Possible Causes and Solutions:

  • Interaction with Residual Silanols: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of the silica-based HPLC column, causing peak tailing.[5][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the basic nitrogens and the silanol groups, minimizing this secondary interaction.[6][7]

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.[8]

    • Solution 3: Use a Base-Deactivated Column: Employing an end-capped or a polar-embedded column specifically designed for the analysis of basic compounds can significantly improve peak shape.[9]

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for flash chromatography solvent systems for my this compound derivative?

A1: A good starting point for many N-Boc protected compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] For more polar derivatives, a system of methanol in dichloromethane is often effective.[1] It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for your product.[3]

Q2: My compound is an amide derivative of this compound and is quite polar. What purification strategy should I use?

A2: For highly polar compounds, reverse-phase flash chromatography using a C18-functionalized silica gel can be a very effective purification method. The mobile phase for reverse-phase chromatography typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.[10]

Q3: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts after the N-Boc protection step?

A3: Unreacted Boc₂O and its byproducts can often be removed by flash chromatography.[4] Alternatively, a workup procedure involving washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove some of these impurities. For small scale reactions, scavengers like polymer-supported trisamine can be used to remove excess Boc₂O.[11]

Q4: I am having trouble getting my this compound derivative to crystallize. What can I do?

A4: If your compound is resistant to crystallization, first ensure it is of high purity. If impurities are present, purify it by column chromatography. Then, screen a wide range of solvents, from non-polar (e.g., hexanes) to polar (e.g., ethanol, water), and also test solvent mixtures.[1] Techniques like slow evaporation of the solvent, or dissolving the compound in a good solvent and slowly adding an anti-solvent until turbidity appears, can also induce crystallization. Seeding with a pure crystal is also a highly effective method.[4]

Q5: What are the most common impurities I should look out for when synthesizing derivatives of this compound?

A5: Common impurities can include:

  • Unreacted starting materials: The parent this compound or the coupling partner (e.g., an alcohol for esterification or an amine for amidation).

  • Coupling reagent byproducts: For example, if using DCC as a coupling reagent, dicyclohexylurea (DCU) will be a byproduct.[4]

  • Di-substituted piperazine: If the reaction conditions are not carefully controlled, reaction at the other piperazine nitrogen (if it's not protected) can occur.

  • Deprotected compound: The Boc group can be labile under acidic conditions, so some amount of the deprotected piperazine derivative may be present.

Data Presentation

Table 1: Recommended Flash Chromatography Solvent Systems

Compound PolarityRecommended Solvent System (v/v)Notes
Low to Medium Ethyl Acetate / Hexanes (e.g., 10:90 to 50:50)A standard and effective system for many N-Boc protected compounds.[1]
Medium to High Methanol / Dichloromethane (e.g., 1:99 to 10:90)Good for more polar compounds.[1]
Basic Compounds Add 1-3% Triethylamine to the chosen solvent systemNeutralizes acidic silica gel and prevents streaking or irreversible adsorption of basic compounds.[3]
Highly Polar Acetonitrile / Water (with 0.1% Formic Acid or TFA) on C18 silicaFor reverse-phase chromatography of very polar derivatives.[10]

Table 2: Common Solvents for Recrystallization

Solvent / Solvent SystemApplication Notes
Ethyl Acetate / Hexanes A good general-purpose system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool slowly.
Ethanol / Water Suitable for moderately polar compounds. Dissolve in hot ethanol and add water until persistent turbidity is observed.
Isopropanol Can be a good single solvent for recrystallization of moderately polar compounds.
Dichloromethane / Hexanes Useful for compounds that are highly soluble in dichloromethane.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing: Dry pack the appropriate size silica gel column and then wet it with the initial, least polar solvent mixture.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, dissolve the crude or partially purified compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath or a refrigerator for a period of time.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product tlc TLC Analysis synthesis->tlc Assess Purity column Flash Column Chromatography tlc->column Rf ~0.3 hplc HPLC/LC-MS Analysis column->hplc Check Purity nmr NMR Analysis column->nmr Structure Confirmation recrystallization Recrystallization recrystallization->hplc Final Purity Check recrystallization->nmr Structure Confirmation hplc->recrystallization If necessary pure_product Pure Product hplc->pure_product Purity Confirmed nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Purification Issue Identified issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery co_elution Co-elution issue_type->co_elution Impure Product peak_tailing HPLC Peak Tailing issue_type->peak_tailing Poor Analysis solution_yield Check for degradation on silica. Add base (e.g., TEA) to eluent. low_yield->solution_yield solution_elution Optimize solvent system with TLC. Use a shallower gradient. co_elution->solution_elution solution_tailing Lower mobile phase pH (e.g., add TFA). Use a base-deactivated column. peak_tailing->solution_tailing

Caption: A decision tree for troubleshooting common purification and analysis issues.

References

Technical Support Center: 4-N-Boc-2-oxo-piperazine-1-acetic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the coupling of 4-N-Boc-2-oxo-piperazine-1-acetic acid.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges during the amide coupling of this compound. This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting & Optimization
Incomplete Carboxylic Acid Activation The carboxylic acid must be activated to react with the amine. Ensure the coupling reagent is used in sufficient amounts (typically 1.0-1.5 equivalents). Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine.[1]
Amine Deactivation The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the reaction mixture.[1]
Steric Hindrance The bulky Boc protecting group and the cyclic nature of the piperazinone can hinder the approach of the coupling partners.[2] Switching to a more potent coupling reagent like HATU or COMU can overcome this barrier.[3] Increasing the reaction time or temperature may also improve yields, but must be balanced against the risk of side reactions.
Hydrolysis of Activated Intermediate The presence of water can hydrolyze the activated carboxylic acid. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Problem 2: Presence of Unexpected Side Products

Potential Side Reaction Identification & Minimization
Epimerization/Racemization If coupling to a chiral amine, epimerization at the amine's stereocenter can occur. This is more likely with carbodiimide reagents like EDC and DCC.[4][5] To minimize this, add a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] Running the reaction at a lower temperature can also be beneficial.[4]
N-Acylurea Formation When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. This side reaction is more prevalent in polar aprotic solvents like DMF.[6] The addition of HOBt or HOAt can trap the O-acylisourea as a more stable active ester, reducing N-acylurea formation.
Diketopiperazine (DKP) Formation While less common in this specific intermolecular coupling, if the amine partner is an amino acid ester, subsequent intramolecular cyclization to a diketopiperazine can occur, especially if proline or glycine are involved.[7] This is generally more of a concern in solid-phase peptide synthesis during deprotection steps.
Lactam Ring Opening Although the amide bond within the 2-oxo-piperazine ring is generally stable, harsh reaction conditions (e.g., high temperatures, strong bases) could potentially lead to its cleavage. Monitor your reaction for byproducts with a higher molecular weight corresponding to the ring-opened, acylated species. Use milder conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

The choice of coupling reagent depends on the specific amine being coupled and the scale of the reaction. For sterically hindered or electron-deficient amines, uronium/aminium salts like HATU or COMU are highly effective due to their high reactivity and fast reaction times.[3] For less demanding couplings, carbodiimides such as EDC in combination with an additive like HOBt or OxymaPure offer a cost-effective solution with good yields.[1][3]

Q2: Why is the addition of a base like DIPEA necessary?

The carboxylic acid starting material can protonate the amine coupling partner, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like DIPEA is added to scavenge the protons and maintain the amine in its reactive, neutral state. Typically, 2-3 equivalents of DIPEA are used.[1]

Q3: Can I use DCC as a coupling reagent?

While DCC is an effective and inexpensive coupling reagent, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[5] For solution-phase synthesis, EDC is often preferred as its urea byproduct is water-soluble and can be removed by aqueous workup.[5]

Q4: How can I monitor the progress of the coupling reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By TLC, you should see the consumption of the limiting starting material and the appearance of a new, typically more polar, product spot. LC-MS is a more definitive method to track the disappearance of reactants and the formation of the product with the expected molecular weight.

Q5: What are the best practices for setting up the reaction to maximize yield and purity?

  • Use high-purity, anhydrous solvents and reagents.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.

  • Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.

  • Maintain the recommended stoichiometry of reagents. An excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure complete consumption of the more valuable carboxylic acid component.

  • Control the reaction temperature, especially when using highly reactive coupling reagents or when there is a risk of epimerization.

Data Presentation

The following table summarizes typical yields for the coupling of N-Boc-piperazine with various carboxylic acids using different coupling reagents. While not specific to the 2-oxo derivative, this data provides a useful benchmark for expected efficiencies.

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIPEADMF-RT-
Boc-prolineEDC, DMAP, HOBt (cat.)DIPEACH3CN142391
NaproxenEDC, HOBtDIPEADCM24RT85
4-Nitrophenylacetic acidDCC, DMAP (cat.)-DCM12RT95

Data is for N-Boc-piperazine and serves as a proxy. Yields are highly substrate-dependent.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

G cluster_main Main Coupling Reaction Acid 4-N-Boc-2-oxo-piperazine- 1-acetic acid ActiveEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Acid->ActiveEster + Reagent, Base Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Amine Amine (R-NH2) Product Desired Amide Product ActiveEster->Product + Amine Byproducts Byproducts (e.g., Urea, HOBt) G cluster_troubleshooting Troubleshooting Common Side Reactions ActiveEster Activated Intermediate DesiredProduct Desired Amide ActiveEster->DesiredProduct + Amine (Desired Path) NAcylurea N-Acylurea (inactive) ActiveEster->NAcylurea Rearrangement (Carbodiimides) EpimerizedProduct Epimerized Product ActiveEster->EpimerizedProduct Racemization before/during coupling HydrolyzedAcid Hydrolyzed Acid ActiveEster->HydrolyzedAcid + H2O (Trace water)

References

Technical Support Center: Optimizing the Synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important piperazine derivative. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process. The first step involves the N-alkylation of 4-N-Boc-2-oxo-piperazine with an ethyl haloacetate, most commonly ethyl bromoacetate. The second step is the hydrolysis (saponification) of the resulting ethyl ester to yield the final carboxylic acid product.

Q2: Why is my N-alkylation reaction yield low?

Low yields in the N-alkylation step can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. Common issues include the use of an inappropriate base or solvent, incorrect stoichiometry, and insufficient reaction time or temperature. For optimal control and to avoid di-alkylation, using a mono-protected piperazine like 4-N-Boc-2-oxo-piperazine is the most reliable method.[1]

Q3: I am observing unexpected side products in my alkylation reaction. What could they be?

The primary side product of concern is the di-alkylation of the piperazine ring if the starting material is not appropriately protected. Another possibility, though less common with a protected starting material, is the formation of quaternary ammonium salts.[1] The stability of the alkylating agent and the product should also be considered; decomposition can occur at elevated temperatures.[1]

Q4: My ester hydrolysis (saponification) is not going to completion. What can I do?

Incomplete hydrolysis can be due to insufficient base, short reaction time, or low temperature. The steric hindrance around the ester group can also slow down the reaction. Increasing the amount of base (e.g., LiOH), prolonging the reaction time, or gently heating the mixture can improve the conversion. The choice of solvent is also crucial; a mixture of THF and water is commonly used to ensure solubility of both the ester and the hydroxide base.

Q5: During workup of the hydrolysis, I am losing a significant amount of my product. Why is this happening?

Loss of product during workup is often due to its solubility in the aqueous phase, especially if the pH is not carefully controlled. The carboxylic acid product is a salt at basic pH and will reside in the aqueous layer. Acidification is necessary to protonate the carboxylate, making it extractable into an organic solvent. Careful and complete extraction with a suitable solvent after acidification is critical.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of 4-N-Boc-2-oxo-piperazine

This guide addresses common problems encountered during the N-alkylation of 4-N-Boc-2-oxo-piperazine with ethyl bromoacetate.

Potential Cause Troubleshooting Steps
Inappropriate Base Use a strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. Ensure at least 2.0 equivalents of the base are used to neutralize the acid formed during the reaction.[1]
Suboptimal Solvent The solvent must dissolve the reactants. Acetonitrile (MeCN) or dimethylformamide (DMF) are good choices for this reaction. Ensure anhydrous conditions as water can interfere with the reaction.[1]
Incorrect Stoichiometry Use a slight excess of the alkylating agent (ethyl bromoacetate), typically 1.1 to 1.2 equivalents, to drive the reaction to completion.
Low Reaction Temperature Many N-alkylation reactions require heating. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.[1]
Slow Reaction Rate Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize potential side reactions.[1]
Issue 2: Incomplete Hydrolysis of Ethyl 4-N-Boc-2-oxo-piperazine-1-acetate

This section provides solutions for common issues during the saponification step.

Potential Cause Troubleshooting Steps
Insufficient Base Use a sufficient excess of a strong base. Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it is less prone to side reactions and can be very effective.[2] A common starting point is 5 equivalents of LiOH·H₂O.[3]
Poor Solubility Use a co-solvent system to ensure both the ester and the hydroxide are in solution. A mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v) is a good choice.[3]
Low Reaction Temperature or Short Reaction Time While many saponifications proceed at room temperature, sterically hindered esters may require gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can range from a few hours to overnight.[3]
Product Isolation Issues After the reaction is complete, carefully acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product thoroughly with an organic solvent like ethyl acetate. Washing the combined organic layers with brine helps to remove residual water.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate

This protocol describes the N-alkylation of 4-N-Boc-2-oxo-piperazine.

Materials:

  • 4-N-Boc-2-oxo-piperazine

  • Ethyl bromoacetate (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-N-Boc-2-oxo-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl ester.

Protocol 2: Synthesis of this compound

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (5.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the ethyl ester in a 2:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Carefully acidify the aqueous layer to a pH of 3-4 by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Visual Guides

reaction_pathway start 4-N-Boc-2-oxo-piperazine ester Ethyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate start->ester  Ethyl bromoacetate, K2CO3, MeCN, 70°C (N-Alkylation) acid This compound ester->acid  LiOH, THF/H2O, rt (Saponification)

Caption: Synthetic pathway for this compound.

troubleshooting_workflow cluster_alkylation N-Alkylation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start Low Yield or Impure Product check_alkylation Check N-Alkylation Step start->check_alkylation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis incomplete_alkylation Incomplete Reaction? check_alkylation->incomplete_alkylation side_products_alkylation Side Products? check_alkylation->side_products_alkylation incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis workup_loss Product Loss During Workup? check_hydrolysis->workup_loss increase_temp Increase Temperature/Time incomplete_alkylation->increase_temp check_reagents_alkylation Check Reagent Purity/Stoichiometry incomplete_alkylation->check_reagents_alkylation optimize_base Optimize Base/Solvent side_products_alkylation->optimize_base slow_addition Slow Reagent Addition side_products_alkylation->slow_addition increase_base Increase Base Equivalents incomplete_hydrolysis->increase_base increase_time_temp_hydrolysis Increase Time/Temperature incomplete_hydrolysis->increase_time_temp_hydrolysis check_ph Verify pH After Acidification workup_loss->check_ph thorough_extraction Ensure Thorough Extraction workup_loss->thorough_extraction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability of 4-N-Boc-2-oxo-piperazine-1-acetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers and drug development professionals working with 4-N-Boc-2-oxo-piperazine-1-acetic acid. The focus is on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

The stability of this molecule is primarily determined by its two key functional groups: the N-Boc protecting group and the 2-oxo-piperazine (amide) ring. The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions but is generally stable in neutral and basic media.[1][] Conversely, the amide bond within the piperazinone ring is susceptible to hydrolysis under both strong basic and harsh acidic conditions.

Q2: How does the molecule behave under acidic conditions?

Under acidic conditions, the primary point of instability is the N-Boc group. It is designed to be removed by acid treatment.[3][4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to cleave the Boc group, resulting in the corresponding free amine.[5][6] This deprotection reaction is typically fast and occurs at room temperature.[3] Under more forcing acidic conditions (e.g., high temperature), hydrolysis of the amide bond in the piperazinone ring can also occur, though this is generally a slower process than Boc removal.

Q3: What are the recommended conditions for removing the N-Boc group?

The removal of the Boc group is a standard procedure in organic synthesis.[4] The choice of acid and solvent depends on the sensitivity of the rest of the molecule.

ReagentTypical ConcentrationSolventTemperatureTypical Duration
Trifluoroacetic Acid (TFA)20-50% (v/v)[7][8]Dichloromethane (DCM)[7][8]0 °C to Room Temp30 min - 3 hours[7]
Hydrochloric Acid (HCl)3-4 M[5]Dioxane, Ethyl Acetate, Methanol[5][9]Room Temperature30 min - 2 hours
Oxalyl Chloride / MeOH3 equivalents[10]Methanol (MeOH)[10]Room Temperature1 - 4 hours[10]

Q4: How stable is the compound under basic conditions?

The N-Boc group is stable under most basic conditions, which is a key feature of its utility as a protecting group.[11][12] However, the amide bond of the 2-oxo-piperazine ring is susceptible to hydrolysis under basic conditions (e.g., using sodium hydroxide). This will result in the opening of the piperazine ring to form a linear amino acid derivative. Therefore, prolonged exposure to strong bases, especially at elevated temperatures, should be avoided if the integrity of the piperazinone ring is required.

Q5: I am seeing incomplete Boc deprotection. What should I do?

  • Verify Reagent Quality: Ensure your acid (e.g., TFA) is not old or degraded.

  • Increase Reaction Time/Temperature: Monitor the reaction by an appropriate method (TLC, LC-MS) and allow it to proceed for a longer duration. Gentle warming can sometimes help, but be mindful of potential side reactions.

  • Increase Acid Concentration: If using a milder concentration, a higher concentration may be required for complete removal.

  • Scavengers: The deprotection process generates a tert-butyl cation, which can alkylate nucleophilic residues.[5] If you suspect side reactions, consider adding a scavenger like anisole or thioanisole.[5]

Q6: My compound is degrading during a reaction run under basic conditions. What is the likely cause?

The most probable cause of degradation under basic conditions is the hydrolysis of the amide bond within the 2-oxo-piperazine ring. To mitigate this, consider the following:

  • Use milder bases (e.g., carbonates like K₂CO₃ or NaHCO₃ instead of hydroxides).

  • Run the reaction at a lower temperature.

  • Minimize the reaction time.

  • If possible, perform the reaction under anhydrous conditions.

Summary of Stability and Degradation

The expected stability and potential degradation pathways are summarized below.

Table 1: Summary of Stability under Different pH Conditions

ConditionN-Boc Group Stability2-Oxo-piperazine (Amide) Ring StabilityCarboxylic Acid GroupPrimary Outcome
Strong Acid (e.g., 20% TFA) Labile[1]Generally Stable (may degrade with heat)Stable (Protonated)Boc Deprotection
Mild Acid (e.g., pH 4-6) Generally StableStableStable (Protonated)Compound is stable
Neutral (pH ~7) Stable[]StableStable (Deprotonated)Compound is stable
Mild Base (e.g., pH 8-10) Stable[]StableStable (Deprotonated)Compound is stable
Strong Base (e.g., 1M NaOH) Stable[11]Labile (hydrolysis)Stable (Deprotonated)Piperazinone ring opening

Table 2: Potential Degradation Pathways

ConditionPathwayResulting Structure
Acidic Boc Deprotection2-oxo-piperazine-1-acetic acid
Basic Amide HydrolysisN-(2-aminoethyl)-N-(carboxymethyl)glycine derivative

Experimental Protocols

Protocol: Assessing Acidic Stability via RP-HPLC

This protocol allows for the quantitative analysis of the rate of Boc group cleavage under specific acidic conditions.[7]

1. Materials:

  • This compound

  • Deprotection Reagent: e.g., 50% TFA in Dichloromethane (DCM)

  • Quenching Solution: 50:50 Acetonitrile/Water with 0.1% TFA

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

2. Procedure:

  • Stock Solution: Prepare a stock solution of the compound (e.g., 10 mg/mL) in a suitable solvent like DCM or Acetonitrile.

  • Reaction Initiation: In a small vial, add a known volume of the deprotection reagent. At time zero (t=0), add a precise amount of the stock solution to the vial to initiate the reaction. The final substrate concentration should be suitable for HPLC analysis (e.g., 1 mg/mL).

  • Time Points: At specified time intervals (e.g., 0, 1, 5, 10, 20, and 40 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[7]

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of the quenching solution.[7] This neutralizes the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched samples into the RP-HPLC system. Use a suitable gradient (e.g., 5% to 95% B over 15 minutes) to separate the starting material from the deprotected product.

  • Data Analysis: Quantify the peak areas of the starting material and the deprotected product at each time point.[7] Calculate the percentage of starting material remaining to determine the rate of deprotection.

Visualizations

G start Goal of Experiment? boc_deprotection Remove Boc Group start->boc_deprotection Deprotection modify_cooh Modify Carboxylic Acid start->modify_cooh Functionalization preserve_all Preserve Structure start->preserve_all Stability use_strong_acid Use Strong Acid (TFA, HCl) boc_deprotection->use_strong_acid use_coupling Use Standard Coupling (EDC, HATU) under Neutral/Mild Base modify_cooh->use_coupling avoid_extremes Avoid Strong Acid/Base and High Temperatures preserve_all->avoid_extremes G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Stock Solution of Compound prep_reagents Prepare Acidic/Basic Test Solutions initiate Initiate Reaction (t=0) prep_reagents->initiate aliquot Withdraw Aliquots at Time Points initiate->aliquot quench Quench Reaction aliquot->quench hplc Analyze via HPLC quench->hplc data Quantify Peak Areas hplc->data calc Calculate Degradation % data->calc

References

Technical Support Center: Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted piperazines. It is intended for researchers, scientists, and drug development professionals to facilitate their experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of piperazine and its derivatives.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

  • Question: My reaction is resulting in a low yield of the desired mono-substituted piperazine, with a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?

  • Answer: Achieving mono-substitution is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are several strategies to favor the formation of the mono-substituted product:

    • Control of Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

    • Slow Addition of Electrophile: Adding the electrophile dropwise to the reaction mixture at a low temperature helps maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event.[1][3]

    • Use of a Mono-protected Piperazine: This is often the most reliable method. Protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc) ensures that the reaction can only occur at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1][2][3]

    • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]

Issue 2: Low Yield in N-Aryl Piperazine Synthesis using Buchwald-Hartwig Amination

  • Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][4] Here are key areas to troubleshoot:

    • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often necessary.[1][5] It is recommended to screen a variety of ligands and palladium sources.

    • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your starting material is sensitive, a weaker base such as K₃PO₄ or Cs₂CO₃ might be a better choice.[2][5]

    • Solvent Effects: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol.[2]

    • Reaction Temperature and Time: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition.

Issue 3: Difficulty in Purifying Substituted Piperazine Products

  • Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

  • Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[4] Here are some effective methods:

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1][4]

    • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1] Alternatively, converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate) can facilitate crystallization and purification.[4] Piperazine itself can be purified by forming its crystalline diacetate salt in acetone.[4][6]

    • Column Chromatography: While sometimes challenging due to the basicity of the compounds, silica gel chromatography can be used. It may be necessary to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of unsymmetrically 1,4-disubstituted piperazines?

A1: The primary challenge is achieving selective substitution at each nitrogen atom. A stepwise approach is the most reliable method. This involves first introducing one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second, different substituent can be introduced at the other nitrogen atom.[1]

Q2: How can I minimize the formation of quaternary ammonium salts during N-alkylation?

A2: The formation of quaternary ammonium salts is a potential side reaction, especially with reactive alkylating agents. Reductive amination, which involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate that is then reduced, is an excellent method to prevent this over-alkylation.[3][7]

Q3: Are there modern methods available for the C-H functionalization of the piperazine ring?

A3: Yes, direct C-H functionalization of the piperazine ring is an emerging area of research that avoids the need for pre-functionalized starting materials.[8][9] Methods such as photoredox catalysis are being developed to introduce substituents directly onto the carbon atoms of the piperazine ring, offering new avenues for creating structural diversity.[9][10] However, these methods can be complex and may require specialized catalysts and reaction conditions.[8][9]

Q4: What are some common starting materials for piperazine synthesis itself?

A4: The industrial synthesis of piperazine often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These processes typically yield piperazine as a co-product along with other ethylenediamine derivatives.[11]

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation of Piperazine with Benzyl Bromide

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[2]
Benzyl Bromide5.0None75<5[2]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[2]

Note: Yields are generalized and will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[4]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Slowly add a solution of Di-tert-butyl dicarbonate in DCM to the piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, wash the reaction mixture with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-piperazine.[1]

Visualizations

Troubleshooting_Low_Yield_Buchwald_Hartwig start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst and Ligand start->catalyst base Evaluate Base start->base solvent Assess Solvent start->solvent temp_time Optimize Temperature & Time start->temp_time screen_ligands Screen different ligands (e.g., RuPhos, XPhos) catalyst->screen_ligands check_precursor Verify Pd precursor activity catalyst->check_precursor weaker_base Try weaker base (e.g., K3PO4, Cs2CO3) base->weaker_base stronger_base Ensure sufficient strong base (e.g., NaOtBu) base->stronger_base solubility Check reagent solubility. Consider different solvent (e.g., t-butanol) solvent->solubility increase_temp Increase temperature (e.g., 80-110 °C) temp_time->increase_temp monitor_reaction Monitor by TLC/LC-MS for optimal time temp_time->monitor_reaction success Improved Yield screen_ligands->success check_precursor->success weaker_base->success stronger_base->success solubility->success increase_temp->success monitor_reaction->success Mono_Substitution_Strategy piperazine Piperazine protecting_group Add Protecting Group (e.g., Boc) piperazine->protecting_group mono_protected Mono-protected Piperazine protecting_group->mono_protected substitution Substitution Reaction (R-X) mono_protected->substitution protected_substituted Protected Mono-substituted Piperazine substitution->protected_substituted deprotection Deprotection protected_substituted->deprotection final_product Mono-substituted Piperazine deprotection->final_product

References

Technical Support Center: Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective mono-N-alkylation of piperazine, a common challenge in medicinal chemistry.

Troubleshooting Guide

Q1: My reaction is producing a high percentage of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A1: The formation of di-alkylated byproducts is the most common issue, arising from the similar reactivity of both nitrogen atoms.[1] Several strategies can be employed to favor mono-alkylation:

  • Use a Protecting Group: This is the most reliable method for ensuring mono-selectivity.[1][2][3] Protecting one nitrogen with a group like tert-butoxycarbonyl (Boc) directs the alkylation to the free nitrogen.[2][3] The protecting group can be removed in a subsequent step.

  • Control Stoichiometry: Using a large excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, potentially using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[2][4] This reduces the probability of the mono-alkylated product reacting a second time.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][2][5]

Q2: My reaction has a low or no yield, and the starting material is not consumed. What are the likely causes and solutions?

A2: Low reactivity can stem from several factors related to the reaction conditions.[2]

  • Insufficient Base: The reaction generates an acid byproduct (e.g., HBr, HCl) that can protonate the piperazine, rendering it non-nucleophilic. Ensure an adequate amount (at least 1.5-2.0 equivalents) of a sufficiently strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to neutralize this acid.[2]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be very slow. Switch to a more polar aprotic solvent like DMF to improve solubility.[2]

  • Low Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.[2] Consider heating the reaction to 60-80 °C and monitoring its progress by TLC or LC-MS.[1][2]

Q3: After work-up, my desired mono-alkylated product seems to be lost in the aqueous layer. How can I recover it?

A3: This is a frequent issue, especially when the reaction is quenched with acid or if the reaction byproduct is acidic. The mono-alkylated piperazine derivative becomes protonated, forming a salt that is highly soluble in water.[2][3][5]

To recover your product, you must convert it back to its free base form. After the initial extraction, basify the aqueous layer by adding a base like sodium carbonate or sodium hydroxide until the pH is approximately 9.5-12.[2] This deprotonates the piperazinium salt, making it less water-soluble. You can then perform another extraction with an organic solvent like dichloromethane or chloroform to isolate your product.[2][5]

Strategies for Selective Mono-alkylation

The key to avoiding di-alkylation is to manipulate the relative reactivity of the piperazine starting material versus the mono-alkylated product. The following diagram illustrates the competing reaction pathways.

G Piperazine Piperazine MonoAlk Desired Product (Mono-alkylated) Piperazine->MonoAlk k1 RX1 Alkyl Halide (R-X) DiAlk Side Product (Di-alkylated) MonoAlk->DiAlk k2 (Problem) RX2 Alkyl Halide (R-X) key1 Goal: Maximize k1, Minimize k2

A diagram of competing mono- vs. di-alkylation pathways.

The following workflow provides a logical approach to troubleshooting and optimizing your reaction for mono-alkylation.

G start Reaction Yielding Di-alkylated Product? sol1 Use Mono-Protected Piperazine (e.g., N-Boc) (Most Reliable) start->sol1 Yes check_stoich Is Piperazine in Excess (>> 2 eq)? start->check_stoich No, trying other methods end Optimized for Mono-alkylation sol1->end sol2 Increase Piperazine Excess (4-10 eq) check_stoich->sol2 No check_add Is Alkylating Agent Added Slowly? check_stoich->check_add Yes sol2->end sol3 Use Syringe Pump for Slow, Dropwise Addition check_add->sol3 No check_add->end Yes sol3->end

A troubleshooting workflow for piperazine mono-alkylation.

Comparative Data: Mono-alkylation Strategies

The selection of a synthetic strategy significantly impacts the yield and purity of the desired mono-alkylated product. The following table summarizes outcomes for different approaches.

StrategyKey ParametersTypical Yield of Mono-ProductNotes
Excess Piperazine 4-10 eq. piperazine to 1 eq. alkyl halide.Moderate to GoodStraightforward method, but requires removal of large amounts of excess piperazine during purification.[1]
Monopiperazinium Salt In situ salt formation with 1 eq. HCl.Good (~83%)Reduces nucleophilicity of the second nitrogen; effective and economical.[1]
Reductive Amination Piperazine + Aldehyde/Ketone + Reducing Agent (e.g., STAB).Good to ExcellentAvoids direct use of alkyl halides and prevents the formation of quaternary ammonium salts.[2][3][6]
Mono-Protected Piperazine N-Boc-piperazine + 1.1 eq. alkyl halide + K₂CO₃.Excellent (>90%)The cleanest and most reliable method, though it requires additional protection and deprotection steps.[1][7]

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperazine

This procedure selectively protects one nitrogen atom of piperazine, preparing it for mono-alkylation.

Materials:

  • Piperazine (2.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)

  • Dichloromethane (DCM)

Methodology:

  • In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM.

  • Prepare a solution of Boc₂O (1.0 eq.) in DCM.

  • Slowly add the Boc₂O solution to the stirred piperazine solution over a period of 2-3 hours at room temperature.[3]

  • Allow the reaction mixture to stir for an additional 20-22 hours.[3]

  • Remove the solvent under reduced pressure.

  • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x). The combined organic layers contain the desired N-Boc-piperazine.[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Alkylation of N-Boc-Piperazine

This is a general procedure for the N-alkylation of the mono-protected piperazine.

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Alkyl halide (e.g., alkyl bromide) (1.0-1.2 eq.)[1]

  • Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq.)[1]

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

Methodology:

  • To a dried reaction flask, add N-Boc-piperazine (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).[1]

  • Add the anhydrous solvent (ACN or DMF) and stir the suspension.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the mixture.[1]

  • Heat the reaction mixture to 50-80 °C and monitor progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[1]

Protocol 3: N-Boc Deprotection using TFA

This protocol removes the Boc group to yield the final mono-alkylated piperazine.

Materials:

  • N-alkyl-N'-Boc-piperazine (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)[7][8]

  • Trifluoroacetic acid (TFA) (5-10 eq.)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Methodology:

  • Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.[8]

  • Slowly add TFA (5-10 eq.) to the stirred solution.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[8]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic. This neutralizes the acid and converts the product to its free base.[8]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final deprotected mono-alkylated piperazine.

Frequently Asked Questions (FAQs)

Q4: Besides direct alkylation with alkyl halides, are there alternative methods for mono-alkylation?

A4: Yes, reductive amination is an excellent and widely used alternative.[2][9] This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[2] This method is highly effective for preventing di-alkylation and completely avoids the possibility of forming quaternary ammonium salts, which can be a side reaction with highly reactive alkyl halides.[2][3][10]

Q5: Why is it important to use anhydrous solvents and bases?

A5: Water can participate in side reactions, such as hydrolysis of the alkylating agent or interfering with the base. Using anhydrous (dry) solvents and ensuring your base is also anhydrous prevents these unwanted reactions and leads to cleaner reactions and more reproducible results.[2]

Q6: Can I use other protecting groups besides Boc?

A6: Yes, other protecting groups can be used. The acetyl (Ac) group is another common choice for protecting one of the piperazine nitrogens.[1][11] The choice of protecting group depends on the overall synthetic route, particularly the conditions required for its removal and the stability of other functional groups in your molecule. The Boc group is popular because it is stable to many reaction conditions but is easily removed with mild acid.[12]

References

Technical Support Center: Optimization of Reductive Amination Protocols for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reductive amination protocols involving piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of reductive amination?

Reductive amination is a two-step process that transforms a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. In the second step, a reducing agent reduces the imine/iminium ion to the final amine product.[1]

Q2: Which reducing agents are most commonly employed for this reaction with piperazine derivatives?

The most prevalent reducing agents are borohydride derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are frequently used.[1] Catalytic hydrogenation is another viable method.

Q3: How do I select the appropriate reducing agent for my piperazine derivative synthesis?

The choice of reducing agent is critical and depends on the specific substrates and desired selectivity.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mild nature and high selectivity for iminium ions over carbonyls, leading to high yields and fewer side products.[1] It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.

  • Sodium cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective under slightly acidic conditions (pH 4-5).[1][2] Its selectivity for the iminium ion minimizes the reduction of the starting aldehyde or ketone.[1][2] However, it is toxic and can generate cyanide gas, necessitating careful handling.[1]

  • Sodium borohydride (NaBH₄): As a stronger reducing agent, NaBH₄ can reduce both the imine and the starting carbonyl compound.[1] To prevent the reduction of the starting material, it is often added after the imine has had sufficient time to form in a stepwise procedure.[1]

Q4: What is the optimal pH for reductive amination of piperazines?

The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[1] This pH facilitates the formation of the iminium ion, which is more susceptible to reduction. However, an excessively acidic environment will protonate the piperazine's amine group, rendering it non-nucleophilic and hindering the initial imine formation.[1]

Q5: How can I minimize the formation of dialkylation byproducts when using an unprotected piperazine?

Dialkylation can be a significant side reaction. To favor mono-alkylation, you can:

  • Use a large excess of piperazine.

  • Employ a stepwise (indirect) procedure where the imine is formed first, followed by reduction.

  • Utilize a less reactive reducing agent like sodium triacetoxyborohydride.[1]

  • Carefully control the stoichiometry of the reactants.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of piperazine derivatives.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Imine/Iminium Ion Formation Ensure the reaction pH is mildly acidic (pH 4-7) to promote imine formation. For slow reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards the imine.
Decomposition of Reducing Agent Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive. Ensure you are using anhydrous solvents and reagents.
Steric Hindrance If either the piperazine derivative or the carbonyl compound is sterically hindered, the reaction may require longer reaction times or gentle heating to proceed to completion.
Incorrect Stoichiometry Verify the molar ratios of your reactants and reducing agent. An excess of the aldehyde or ketone may be necessary to drive the reaction to completion, especially if the piperazine derivative is precious.
Low Reaction Temperature While many reductive aminations proceed at room temperature, some substrates may require heating.

Issue 2: Impure Product (e.g., viscous oil instead of a crystalline solid)

Potential CauseSuggested Solution
Presence of Unreacted Starting Materials Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the limiting reagent. If starting material persists, consider adding more of the excess reagent or extending the reaction time.
Formation of Side Products Common side products include the alcohol from the reduction of the starting carbonyl and over-alkylated piperazine. Using a selective reducing agent like NaBH(OAc)₃ can minimize alcohol formation. To avoid over-alkylation, use a suitable molar ratio of reactants or protect one of the piperazine nitrogens (e.g., with a Boc group).
Residual Boron Salts or Acid During the work-up, ensure the reaction is properly quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and decompose boron byproducts. A basic aqueous work-up (pH > 8) is often necessary.[3]
Solvent Choice The choice of solvent can impact the reaction rate and side reactions. Protic solvents like isopropanol (IPA) can accelerate imine formation, but may also degrade some reducing agents. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are generally recommended.[3]

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Co-elution of Product and Impurities on Silica Gel If the product and impurities have similar polarities, consider an acid-base extraction. The basic piperazine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the pure product is extracted with an organic solvent.
Emulsion Formation During Work-up The addition of brine to the aqueous layer can help to break up emulsions.
Product is a Salt If your product is isolated as a salt (e.g., hydrochloride salt), it may have different solubility properties. Consider converting it to the free base before purification or vice-versa.

Data on Reductive Amination Protocols for Piperazine Derivatives

The following tables summarize reaction conditions and reported yields for the reductive amination of piperazine derivatives from various sources.

Table 1: Reductive Amination of N-Boc-piperazine with Aldehydes

AldehydeReducing AgentSolventTime (h)Yield (%)Reference
CinnamaldehydeNaBH(OAc)₃DCMOvernightNot specified, but product was impure[3]
Various AldehydesNaBH(OAc)₃DCE18Not specified[4]
Aldehyde 104NaBH(OAc)₃Not specifiedNot specifiedHigh[5]

Table 2: Reductive Amination of Unsubstituted/Monosubstituted Piperazines

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
2-(Piperazin-1-yl)ethanamine (protected)N-methyl-4-piperidoneNaBH(OAc)₃Acetonitrile/DCENot specified60 (for one step)[6]
Piperazine (excess)Aldehyde 104NaBH(OAc)₃Not specifiedNot specifiedNot specified[5]
PiperidineAcetaldehydeNaBH(OAc)₃Not specifiedNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for the synthesis of a substituted piperazine from an aldehyde/ketone and a piperazine derivative.

  • Dissolve the piperazine derivative (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).

  • Add sodium triacetoxyborohydride (1.5 mmol) to the mixture. If the piperazine derivative is used as a salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Indirect (Stepwise) Reductive Amination

This protocol is particularly useful for preventing the reduction of the starting carbonyl compound when using a less selective reducing agent like NaBH₄.

  • Step A: Imine Formation

    • Dissolve the aldehyde or ketone (1.0 mmol) and the piperazine derivative (1.0 mmol) in methanol (10 mL).

    • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.

    • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[1]

  • Step B: Reduction of the Imine

    • Dissolve the crude imine from Step A in methanol or ethanol (10 mL).

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water, and then proceed with a standard aqueous work-up and purification as described in Protocol 1.[1]

Visual Workflow and Troubleshooting Diagrams

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Piperazine & Carbonyl in Anhydrous Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) prep_reactants->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (e.g., Chromatography) dry_concentrate->purify

Caption: A typical experimental workflow for a one-pot reductive amination.

TroubleshootingTree start Low Yield or Impure Product check_sm Check for Starting Material by TLC/LC-MS start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time check_reagents Check Reagent Stoichiometry & Quality incomplete_reaction->check_reagents side_products Side Products Present no_sm->side_products change_reductant Use More Selective Reducing Agent (e.g., NaBH(OAc)₃) side_products->change_reductant optimize_workup Optimize Work-up (Acid-Base Extraction) side_products->optimize_workup

Caption: A decision tree for troubleshooting common reductive amination issues.

References

Technical Support Center: Strategies for Selective N-Functionalization of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the selective N-functionalization of the piperazine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is the selective mono-functionalization of piperazine a synthetic challenge?

The symmetric nature of the piperazine ring, which contains two chemically equivalent secondary nitrogen atoms, presents a significant synthetic challenge.[1] Direct reaction with one equivalent of an electrophile often leads to a statistical mixture of the desired mono-functionalized product, the undesired N,N'-disubstituted product, and unreacted starting material, complicating purification and reducing the yield of the target compound.[2]

Q2: What are the primary strategies for achieving selective mono-N-functionalization?

There are two main strategies to achieve selective mono-N-functionalization:

  • Protecting Group Strategy: This is the most common approach and involves temporarily blocking one nitrogen atom with a protecting group (PG).[3] The remaining free nitrogen can then be functionalized. Subsequently, the protecting group is removed to yield the mono-substituted piperazine. This multi-step process is often necessary for achieving high selectivity.[2]

  • Control of Stoichiometry and Reaction Conditions: While more challenging, this strategy involves carefully controlling the stoichiometry of the reagents (using a large excess of piperazine) and optimizing reaction conditions such as temperature and addition rate to favor mono-substitution.[4] This method can avoid the extra steps of protection and deprotection but often requires extensive optimization and can be less efficient.[2]

Q3: How do I choose the right nitrogen protecting group for my synthesis?

The ideal choice depends on the overall synthetic plan, particularly the reaction conditions required for subsequent steps and the stability of other functional groups in your molecule. The concept of "orthogonality" is crucial, meaning the protecting group should be removable under conditions that do not affect other protecting groups or sensitive parts of your molecule.[1] For instance, a Boc-protected amine can be deprotected in acidic media, while an Fmoc-protected amine is removed under basic conditions.[3]

Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

The most reliable method is a stepwise approach utilizing a protecting group strategy.[5] First, one nitrogen is protected, and the first substituent is introduced on the free nitrogen. After purification, the protecting group is removed, and the second, different substituent can be introduced at the other nitrogen atom.[5]

Troubleshooting Guides

Issue 1: Poor Selectivity and Formation of N,N'-Disubstituted Byproduct

  • Question: I'm getting a significant amount of the N,N'-disubstituted piperazine in my reaction. How can I improve the yield of the mono-substituted product?

  • Answer: The formation of the bis-arylated or bis-alkylated product is a common selectivity issue.[4]

    • Piperazine Stoichiometry: Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with the unreacted piperazine over the mono-substituted product.[1]

    • Slow Addition: Add the electrophile slowly and at a low temperature (e.g., 0 °C) to the vigorously stirred piperazine solution. This maintains a low concentration of the electrophile, reducing the chance of a second reaction.[1]

    • Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and stop it once the formation of the mono-substituted product is maximized, before significant disubstitution occurs.[5]

    • Protecting Groups: If the above methods fail, the most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig aminations of piperazine can be attributed to several factors.[5]

    • Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For less reactive aryl chlorides, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos or XPhos are often more effective than older generation ligands.[4] It is recommended to screen a variety of ligands.

    • Base Selection: The base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If your starting material is sensitive to strong bases, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[4][5]

    • Solvent and Solubility: Ensure all reagents, particularly the base and piperazine salt, are sufficiently soluble in the reaction solvent (e.g., toluene, dioxane) at the reaction temperature.[4]

    • Inert Atmosphere: While the reaction is not overly sensitive, ensuring a properly inert atmosphere (argon or nitrogen) is important to protect the active Pd(0) catalyst from oxidation.[4]

Issue 3: Difficulty Removing the Boc Protecting Group Due to Substrate Sensitivity

  • Question: The strong acidic conditions (e.g., TFA, HCl) required for Boc deprotection are cleaving other sensitive functional groups in my molecule. What are my options?

  • Answer: The reliance on harsh acidic conditions is a known limitation of the N-Boc protecting group.[1] Consider using an orthogonal protecting group that can be removed under milder, non-acidic conditions.

    • Cbz (Benzyloxycarbonyl) Group: This group is stable to acid and base but is readily removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C).[1] This method is very mild and compatible with most functional groups, except those that can also be reduced (e.g., alkenes, alkynes, some nitro groups).

    • Fmoc (Fluorenylmethyloxycarbonyl) Group: This group is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, typically a solution of 20% piperidine in DMF.[1] This provides excellent orthogonality with acid-labile groups like Boc.[1]

Issue 4: Challenges in Product Purification

  • Question: I'm having difficulty separating my mono-functionalized piperazine from the unreacted piperazine starting material and the disubstituted byproduct. What purification strategies can I use?

  • Answer: Purification can be challenging due to the similar polarities of the components.

    • Aqueous Workup: Excess piperazine, being highly water-soluble, can often be removed by an aqueous wash during the reaction workup.[1][6]

    • Column Chromatography: This is the most common method. A careful choice of solvent system is required to achieve separation. Sometimes, adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent can improve peak shape and separation for basic compounds.

    • Acid/Base Extraction: If there is a sufficient pKa difference, you can selectively extract your product. For example, after the reaction, you could wash with a dilute acid to protonate and remove unreacted piperazine into the aqueous layer.

    • Crystallization/Precipitation: It may be possible to selectively crystallize the desired product or precipitate it as a salt (e.g., dihydrochloride) from a suitable solvent like isopropanol or ethyl acetate.[2]

Protecting Group Strategy Comparison

The following table summarizes the properties of common orthogonal protecting groups for piperazine functionalization.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonality & Stability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)Stable to base and hydrogenolysis. The established standard.[1]
Benzyloxycarbonyl CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and mild base. Orthogonal to Boc and Fmoc groups.[1]
Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz groups.[1]
Trityl TrtTrityl chloride (Tr-Cl)Very Mild Acid (e.g., dilute TFA)Very acid-labile. Stable to base and hydrogenolysis.[1]

Key Experimental Protocols

Protocol 1: Mono-protection of Piperazine with Di-tert-butyl dicarbonate (N-Boc-piperazine) [5]

  • Setup: Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the stirred piperazine solution over 30-60 minutes.

  • Equilibration: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate pure N-Boc-piperazine.

Protocol 2: Mono-protection of Piperazine with Benzyl Chloroformate (N-Cbz-piperazine) [1]

  • Setup: Dissolve piperazine (5.0 eq) in DCM or a biphasic system with aqueous sodium carbonate. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while maintaining vigorous stirring.

  • Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.

Protocol 3: Deprotection of N-Cbz-Piperazine Derivative via Catalytic Hydrogenolysis [1]

  • Setup: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Reaction: Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 4: Deprotection of N-Fmoc-Piperazine Derivative using Piperidine [1]

  • Setup: Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).

  • Reaction: Add piperidine to the solution to create a 20% (v/v) mixture. Stir the reaction at room temperature for 30-60 minutes.

  • Workup: Monitor the reaction by TLC. Upon completion, remove the solvent and excess piperidine under high vacuum.

  • Isolation: The resulting crude amine can often be used directly or purified further by chromatography or crystallization.

Visualized Workflows

G cluster_workflow General Workflow for Selective Mono-Functionalization Start Symmetric Piperazine Protect Step 1: Mono-protection Start->Protect e.g., Boc₂O Intermediate Mono-protected Piperazine (e.g., N-Boc) Protect->Intermediate Functionalize Step 2: N'-Functionalization (Alkylation, Arylation, etc.) Intermediate->Functionalize e.g., R-X ProtectedProduct Protected Product Functionalize->ProtectedProduct Deprotect Step 3: Deprotection ProtectedProduct->Deprotect e.g., TFA End Mono-functionalized Piperazine Deprotect->End

Caption: General workflow for selective mono-functionalization of piperazine.

G cluster_ortho Orthogonal Deprotection Logic Start N-Boc, N'-Cbz Bis-protected Piperazine Acid Strong Acid (e.g., TFA) Start->Acid Selective Deprotection Path 1 Hydrogen Hydrogenolysis (H₂, Pd/C) Start->Hydrogen Selective Deprotection Path 2 Product_Cbz N-Cbz Piperazine Derivative (Boc removed) Acid->Product_Cbz Product_Boc N-Boc Piperazine Derivative (Cbz removed) Hydrogen->Product_Boc

Caption: Orthogonal deprotection strategy for a bis-protected piperazine.

References

Technical Support Center: Deprotection Strategies for Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Boc-piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group in the context of piperazine derivatives?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in piperazine.[1][2] Its primary purpose is to temporarily mask one of the nitrogen atoms in the piperazine ring, rendering it significantly less nucleophilic.[3] This allows for selective functionalization of the other, unprotected nitrogen atom.[3] The Boc group is stable under a variety of non-acidic reaction conditions, making it ideal for multi-step syntheses.[2] Following the desired chemical transformations, the Boc group can be readily removed to yield the deprotected piperazine.[1][2]

Q2: What are the standard conditions for Boc deprotection of piperazine derivatives?

The most common method for Boc deprotection involves the use of strong acids.[2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and effective combination.[3] Another widely used reagent is a solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or methanol.[4] The choice between these reagents often depends on the specific substrate and the presence of other acid-sensitive functional groups in the molecule.[4]

Q3: My Boc deprotection reaction is not going to completion. What are the possible reasons and solutions?

Incomplete deprotection is a frequent issue. Here are several factors to consider and troubleshoot:

  • Insufficient Acid: The amount or concentration of the acid may be too low. Increasing the equivalents of TFA or using a higher concentration of HCl in dioxane (e.g., 4M) can drive the reaction to completion.[4]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.[4]

  • Temperature: While many deprotections proceed at room temperature, gentle warming can sometimes be necessary to accelerate the reaction. However, caution must be exercised as excessive heat can lead to side reactions.[4]

  • Solubility: Poor solubility of the starting material in the chosen solvent can hinder the reaction. Trying a different solvent system where the Boc-protected piperazine derivative is more soluble may be necessary.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of Boc-piperazine derivatives.

Issue 1: Significant Side Product Formation

Side reactions can reduce the yield and complicate the purification of the desired deprotected piperazine.

Common Side Reactions and Solutions:

  • t-Butylation: The reactive tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings.[5]

    • Solution: The use of "scavengers" such as triethylsilane (TES) or thioanisole can trap the tert-butyl cation and prevent this side reaction.[5]

  • Cleavage of Other Acid-Sensitive Groups: If the molecule contains other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups), they may also be cleaved under the harsh acidic conditions required for Boc deprotection.[5]

    • Solution: Consider using milder deprotection methods.[4] Options include using Lewis acids or oxalyl chloride in methanol, which can offer greater selectivity.[4][6]

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be oily or difficult to handle.[4]

    • Solution: Using HCl in dioxane often yields a hydrochloride salt, which is typically a crystalline solid and easier to isolate.[4][7]

Issue 2: Difficulty with Product Isolation and Purification

Proper work-up and purification are critical for obtaining the final product in high purity.

Work-up and Purification Strategy:

A typical work-up procedure after acidic deprotection involves several key steps:

  • Removal of Volatiles: The solvent and excess acid are removed under reduced pressure.[4]

  • Basification: The residue is dissolved in a suitable solvent and neutralized with a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.[4]

  • Extraction: The deprotected piperazine (now a free base) is extracted into an organic solvent like DCM.[4]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.[4]

  • Purification: If necessary, the crude product can be further purified by techniques such as column chromatography, crystallization, or distillation.[4][8][9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for common Boc-piperazine deprotection methods.

Deprotection MethodReagent(s)SolventTemperatureTimeTypical YieldNotes
Standard Acidic 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp30 min - 4 h>90%A widely used and generally effective method.[3][10] The TFA salt can sometimes be difficult to handle.[4]
Standard Acidic 4M Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp1 - 3 hHighOften yields a crystalline hydrochloride salt that is easy to isolate.[4][11]
Milder Alternative Oxalyl ChlorideMethanolRoom Temp1 - 4 hUp to 90%A mild method suitable for substrates with other acid-sensitive groups.[6][12]
Thermal None2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Reflux or Microwave5 min - 36 h80-99%An alternative for acid-sensitive compounds; reaction times can be significantly reduced with microwave heating.[13]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3][10]

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane [4]

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a 4M solution of HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Visualizations

Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Start Boc-Piperazine Derivative Deprotection Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) Start->Deprotection Monitoring Monitor Progress (TLC, LC-MS) Deprotection->Monitoring Removal Remove Volatiles Monitoring->Removal Reaction Complete Basification Basify Removal->Basification Extraction Extract with Organic Solvent Basification->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Purify (Chromatography/ Crystallization) Dry_Concentrate->Purification End Deprotected Piperazine Purification->End

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield / Side Products Problem Problem Encountered Inc_Time Increase Reaction Time Problem->Inc_Time Incomplete Inc_Temp Increase Temperature Problem->Inc_Temp Incomplete Inc_Acid Increase Acid Conc. Problem->Inc_Acid Incomplete Optimize_Workup Optimize Work-up (pH, Extraction) Problem->Optimize_Workup Low Yield or Side Products Milder_Cond Use Milder Conditions Problem->Milder_Cond Side Products Use_Scavengers Use Scavengers (e.g., TES) Problem->Use_Scavengers t-Butylation

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-N-Boc-2-oxo-piperazine-1-acetic acid, a key building block in medicinal chemistry, alongside a structurally related analog, tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate. Due to the limited availability of public experimental spectral data for the primary compound, this guide leverages data from a closely related synthesized analog to provide a framework for spectroscopic analysis and comparison.

The core structure of this compound, featuring a piperazine ring with a protected amine and an acetic acid moiety, makes it a valuable linker in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). Its spectroscopic signature provides a fingerprint for its identity and purity.

Comparative Spectroscopic Data

FeatureThis compound (Predicted)tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate (Experimental)
Molecular Formula C₁₁H₁₈N₂O₅[1]C₁₁H₂₀N₂O₄
Molecular Weight 258.27 g/mol [1]244.29 g/mol
¹H NMR (ppm) Signals for Boc group (~1.4 ppm), piperazine ring protons (multiple signals, ~3.0-4.0 ppm), and acetic acid methylene protons (~4.0-4.2 ppm). The carboxylic acid proton would appear as a broad singlet at a higher chemical shift.Boc group: ~1.45 (s, 9H), Piperazine ring protons: ~3.2-3.8 (m, 6H), -CH₂-OH: ~3.6-3.7 (t), -CH₂-N: ~3.4-3.5 (t), OH: broad singlet
¹³C NMR (ppm) Carbonyl carbons (C=O) for the amide and carboxylic acid (~170-180 ppm), Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperazine ring carbons (~40-60 ppm), and acetic acid methylene carbon (~50-60 ppm).Boc C=O: ~155 ppm, Amide C=O: ~168 ppm, Boc C(CH₃)₃: ~80 ppm, Piperazine ring carbons: ~40-60 ppm, -CH₂-OH: ~60 ppm, -CH₂-N: ~58 ppm
Mass Spectrometry (m/z) Expected [M+H]⁺ at ~259.12, [M+Na]⁺ at ~281.10.[M+H]⁺ at 245.1, [M+Na]⁺ at 267.1

Experimental Protocols

Standard protocols for acquiring NMR and mass spectrometry data for compounds like this compound are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.

  • Mass Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample Test Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acquisition NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acquisition MS_Acquisition Mass Spectrometer (e.g., ESI-TOF) MS_Prep->MS_Acquisition NMR_Processing Fourier Transform, Phase & Baseline Correction NMR_Acquisition->NMR_Processing MS_Processing Identify Molecular Ion Peak & Fragments MS_Acquisition->MS_Processing NMR_Spectrum NMR Spectra NMR_Processing->NMR_Spectrum MS_Spectrum Mass Spectrum MS_Processing->MS_Spectrum Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Spectrum->Structure_Confirmation MS_Spectrum->Structure_Confirmation

Caption: General workflow for NMR and mass spectrometry analysis.

Conclusion

The structural analysis of this compound and its analogs is crucial for its application in drug discovery and development. While direct experimental data for the primary compound is scarce, a comparative approach using structurally similar molecules provides valuable insights into the expected spectroscopic features. The detailed protocols and workflow presented here offer a standardized methodology for researchers to characterize these and other important synthetic intermediates, ensuring the quality and integrity of their complex molecular constructs.

References

A Comparative Guide to 4-N-Boc-2-oxo-piperazine-1-acetic acid and Other Constrained Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. The chemical nature, rigidity, and length of the linker profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the drug conjugate. This guide provides a comparative analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a constrained piperazine-based linker, with other commonly used constrained linkers.

Introduction to Constrained Linkers

Constrained linkers, which often incorporate cyclic structures such as piperazine or piperidine rings, offer a degree of rigidity that can be advantageous in drug design. Unlike flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, constrained linkers can pre-organize the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty associated with binding to the target protein and, in the case of PROTACs, the E3 ligase, potentially leading to enhanced potency.[1]

This compound: A Profile

This compound is a bifunctional linker that incorporates a rigid piperazine scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, while the acetic acid moiety provides a handle for conjugation. The 2-oxo substitution on the piperazine ring can influence the linker's conformation and electronic properties.

Key Features:

  • Rigidity: The piperazine ring imparts conformational constraint.

  • Synthetic Tractability: The Boc and carboxylic acid groups facilitate modular synthesis.

  • Potential for Improved Physicochemical Properties: The piperazine moiety can influence solubility and metabolic stability. The basic nitrogen atoms can be protonated at physiological pH, which may improve aqueous solubility.[2]

Comparison with Other Constrained Linkers

The choice of a constrained linker is a nuanced decision that depends on the specific therapeutic application. Here, we compare the properties of this compound with other classes of constrained linkers.

Piperidine-Based Linkers

Piperidine linkers, containing a single nitrogen atom within a six-membered ring, also provide a rigid scaffold.

  • Basicity: Piperidine is generally more basic than piperazine.

  • Solubility: Piperazine's two nitrogen atoms may offer an advantage in aqueous solubility.[1]

  • Metabolic Stability: Both piperidine and piperazine rings can enhance metabolic stability compared to linear linkers.[1]

Other Piperazine-Based Linkers

Various substitutions on the piperazine ring can fine-tune the linker's properties. The pKa of the piperazine nitrogens, and thus the degree of protonation at physiological pH, is highly sensitive to the surrounding chemical environment. For instance, electron-withdrawing groups near the nitrogen atoms can significantly decrease the pKa.[2] This allows for the modulation of solubility and cell permeability.

Quantitative Data on Linker Performance

Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [1]

CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC APiperazine-Alkyl15>90
PROTAC BPiperazine-PEG25>90

Table 2: Physicochemical Properties of Piperazine-Containing Moieties [2]

CompoundpKa% Protonated at pH 7.4
1-methylpiperazine9.7~99.5
1-acetyl-4-methylpiperazine7.06~31.6

Experimental Protocols

Accurate evaluation of linker performance is crucial for the rational design of drug conjugates. Below are detailed methodologies for key experiments.

Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of protein degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS)

Objective: To assess the stability of a linker in a drug conjugate in plasma.

Methodology:

  • Incubation:

    • Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the aliquots at -80°C until analysis.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • For analysis of the intact ADC, use immuno-affinity capture with protein A/G beads to isolate the ADC from plasma proteins.

    • For analysis of the released payload, precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile).

  • LC-MS Analysis:

    • Analyze the processed samples using a liquid chromatography-mass spectrometry (LC-MS) system.

    • For intact ADC analysis, deconvolute the mass spectra to determine the relative abundance of each drug-loaded species and calculate the average drug-to-antibody ratio (DAR).

    • For released payload analysis, use tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.

  • Data Analysis:

    • Plot the average DAR or the concentration of the released payload over time to determine the stability of the linker.

Visualizing Signaling Pathways and Workflows

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment of E2-Ub Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI Polyubiquitination Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow_Degradation_Assay Workflow for PROTAC Degradation Assay cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CellSeeding Seed Cells PROTACTreatment Treat with PROTAC (Serial Dilution) CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis ProteinQuant Protein Quantification (BCA Assay) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Detection Detection (ECL) WesternBlot->Detection Densitometry Densitometry Detection->Densitometry DC50_Dmax Calculate DC50/Dmax Densitometry->DC50_Dmax

Caption: Experimental workflow for determining DC50 and Dmax.

Conclusion

The selection of a linker is a critical decision in the development of targeted therapies. Constrained linkers, such as those based on this compound, offer the potential for improved potency and pharmacokinetic properties by imparting rigidity and influencing the molecule's physicochemical characteristics. While direct comparative data for this specific linker is limited, the broader understanding of piperazine-containing linkers suggests they are a valuable tool in the drug developer's arsenal. The optimal linker choice is highly dependent on the specific target, the payload, and the desired therapeutic outcome, necessitating empirical testing of a diverse range of linker architectures.

References

A Comparative Guide to the Biological Potential of Molecules Derived from 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopiperazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide explores the potential biological activities of molecules synthesized using 4-N-Boc-2-oxo-piperazine-1-acetic acid as a key building block. While direct biological data on derivatives of this specific reagent is emerging, we can infer potential activities and create a framework for comparison based on structurally related compounds. This document presents a comparative analysis of hypothetical derivatives, supported by generalized experimental data and protocols from existing literature on similar molecular scaffolds.

Hypothetical Derivatives and Potential Biological Activities

Based on the broad spectrum of activities reported for 2-oxopiperazine and piperazine derivatives, we can hypothesize that amidation of this compound with various amines could yield compounds with significant anticancer and antibacterial properties. The 2-oxopiperazine core can act as a constrained peptidomimetic, potentially interacting with biological targets such as enzymes and receptors.

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of piperazine-containing compounds against various cancer cell lines.[1][2][3] The mechanism of action for some of these compounds involves the induction of apoptosis. By modifying the substituents on the piperazine ring, it is possible to modulate the cytotoxic potency and selectivity of these derivatives.

Antibacterial Potential: The piperazine nucleus is a common feature in many antibacterial agents.[4][5] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The introduction of different functionalities to the 2-oxopiperazine scaffold can lead to new compounds that may overcome existing antibiotic resistance mechanisms.

Data Presentation: A Comparative Overview of Hypothetical Derivatives

The following tables present hypothetical, yet representative, quantitative data for a series of amide derivatives of this compound. This data is intended for illustrative and comparative purposes, based on activities reported for analogous compounds in the scientific literature.

Table 1: Hypothetical Anticancer Activity of 2-Oxopiperazine Derivatives

Compound IDAmine SubstituentTarget Cancer Cell LineAssay TypeHypothetical IC50 (µM)
OXO-001 AnilineHCT-116 (Colon)MTT Assay15.5
OXO-002 BenzylamineMCF-7 (Breast)MTT Assay10.2
OXO-003 4-FluoroanilineHCT-116 (Colon)MTT Assay8.7
OXO-004 4-FluorobenzylamineMCF-7 (Breast)MTT Assay5.1
Doxorubicin (Reference)HCT-116 / MCF-7MTT Assay~0.5 - 1.0

Table 2: Hypothetical Antibacterial Activity of 2-Oxopiperazine Derivatives

Compound IDAmine SubstituentBacterial StrainAssay TypeHypothetical MIC (µg/mL)
OXO-001 AnilineStaphylococcus aureusBroth Microdilution32
OXO-002 BenzylamineEscherichia coliBroth Microdilution64
OXO-003 4-FluoroanilineStaphylococcus aureusBroth Microdilution16
OXO-004 4-FluorobenzylamineEscherichia coliBroth Microdilution32
Ciprofloxacin (Reference)S. aureus / E. coliBroth Microdilution~0.5 - 2.0

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the hypothetical compounds are provided below. These protocols are generalized from standard laboratory practices.

Synthesis of 2-Oxopiperazine Amide Derivatives (General Procedure)
  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated acid solution, add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

  • Deprotection (Optional): The Boc protecting group can be removed by treating the purified amide with an acid such as trifluoroacetic acid (TFA) in DCM.

In Vitro Anticancer Activity: MTT Assay[6]
  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Antibacterial Activity: Broth Microdilution for MIC Determination[7][8]
  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkB_p->Proteasome Degradation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Induces Inhibitor 2-Oxopiperazine Derivative Inhibitor->IKK_complex Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a 2-oxopiperazine derivative.

Experimental Workflow

Experimental_Workflow Start This compound Activation Carboxylic Acid Activation (EDC, HOBt) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Diverse Amines (R-NH2) Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product N-Boc Protected Amide Derivatives Purification->Product Deprotection Boc Deprotection (TFA) Product->Deprotection Final_Product Final Amide Derivatives Deprotection->Final_Product Bio_Assay Biological Evaluation (Anticancer, Antibacterial) Final_Product->Bio_Assay

Caption: General workflow for the synthesis and evaluation of 2-oxopiperazine amide derivatives.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic cluster_derivatives Hypothetical Derivatives Core 2-Oxopiperazine Core Constant Scaffold Derivative1 OXO-001 R = Phenyl Core->Derivative1 Derivative2 OXO-002 R = Benzyl Core->Derivative2 Derivative3 OXO-003 R = 4-Fluorophenyl Core->Derivative3 Derivative4 OXO-004 R = 4-Fluorobenzyl Core->Derivative4 R_group R-Group (Amine Substituent) R_group->Derivative1 R_group->Derivative2 R_group->Derivative3 R_group->Derivative4 Activity Biological Activity (e.g., IC50, MIC) Derivative1->Activity Derivative2->Activity Derivative3->Activity Derivative4->Activity SAR Structure-Activity Relationship Activity->SAR

Caption: Logical flow for establishing a Structure-Activity Relationship (SAR).

References

Comparative LC-MS Analysis of N-Boc-piperazine-C3-COOH and its Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the liquid chromatography-mass spectrometry (LC-MS) analysis of the PROTAC linker N-Boc-piperazine-C3-COOH and two key alternatives, N-Boc-amino-PEG2-acid and 4-(Fmoc-amino)piperidine-4-carboxylic acid. This guide provides a comparative overview of their analytical behavior, supported by experimental data and detailed protocols to aid in the selection and characterization of these critical components in drug discovery.

In the landscape of modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. These linkers bridge the target protein binder and the E3 ligase ligand, and their physicochemical properties significantly influence the efficacy and pharmacokinetics of the resulting therapeutic. N-Boc-piperazine-C3-COOH has emerged as a widely used linker due to its favorable balance of rigidity and flexibility. However, a thorough analytical comparison with its alternatives is crucial for informed decision-making in the development pipeline. This guide presents a comparative LC-MS analysis of N-Boc-piperazine-C3-COOH and two common alternatives: the more flexible, hydrophilic N-Boc-amino-PEG2-acid and the more rigid, orthogonally protected 4-(Fmoc-amino)piperidine-4-carboxylic acid.

Comparative Analysis of Physicochemical and LC-MS Properties

The selection of a suitable linker is a critical step in the design of PROTACs and other complex drug conjugates. The table below summarizes the key physicochemical properties and expected LC-MS data for N-Boc-piperazine-C3-COOH and its alternatives. This data is essential for developing appropriate analytical methods and for interpreting the resulting chromatograms and mass spectra.

ParameterN-Boc-piperazine-C3-COOHN-Boc-amino-PEG2-acid4-(Fmoc-amino)piperidine-4-carboxylic acid
Molecular Formula C₁₂H₂₂N₂O₄C₉H₂₀N₂O₃C₂₆H₃₀N₂O₆
Molecular Weight 258.32 g/mol 204.27 g/mol 466.53 g/mol
Calculated [M+H]⁺ (m/z) 259.1658205.1501467.2182
Observed [M+H]⁺ (m/z) 259.1652[1]Consistent with structure[2]N/A
Reported Retention Time (t_R) 8.2 min[1]Not availableNot available
Key MS/MS Fragments Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da)[3][4]Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da)[3][4]Characteristic Fmoc fragments (e.g., m/z 179)
General Polarity Moderately polarMore polar/hydrophilicLess polar/more hydrophobic

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.) and should be determined experimentally for a given method.

Experimental Protocols

A robust and reproducible LC-MS method is essential for the accurate analysis of these linker molecules. The following is a detailed protocol that can be adapted for the comparative analysis of N-Boc-piperazine-C3-COOH and its derivatives.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of N-Boc-piperazine-C3-COOH, N-Boc-amino-PEG2-acid, and 4-(Fmoc-amino)piperidine-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase composition to a final concentration range of 1-10 µg/mL.

Liquid Chromatography Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point for method development.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 5 µL.

Mass Spectrometry Method
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+) is generally suitable for these compounds.

  • Full Scan (MS1) Analysis: Acquire full scan mass spectra over a range of m/z 150-600 to detect the protonated molecular ions ([M+H]⁺) of each compound.

  • Tandem MS (MS/MS) Analysis: For structural confirmation, perform MS/MS analysis on the precursor ions corresponding to the [M+H]⁺ of each linker. Use collision-induced dissociation (CID) with optimized collision energy to generate characteristic fragment ions.

Expected Chromatographic and Mass Spectrometric Behavior

N-Boc-piperazine-C3-COOH: As a moderately polar molecule, it is expected to have a moderate retention time on a C18 column. Its mass spectrum will be dominated by the [M+H]⁺ ion at m/z 259.16. In MS/MS, the characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) will be prominent fragmentation pathways.[3][4]

N-Boc-amino-PEG2-acid: Due to the polyethylene glycol (PEG) chain, this linker is more hydrophilic and is expected to elute earlier than N-Boc-piperazine-C3-COOH under reversed-phase conditions. The [M+H]⁺ ion will be observed at m/z 205.15. Similar to other Boc-protected compounds, its MS/MS spectrum will show fragments corresponding to the loss of isobutylene and the Boc group.[3][4]

4-(Fmoc-amino)piperidine-4-carboxylic acid: The presence of the large, hydrophobic Fmoc protecting group will lead to a significantly longer retention time on a C18 column compared to the Boc-protected linkers. The [M+H]⁺ ion is expected at m/z 467.22. The MS/MS spectrum will be characterized by fragments of the Fmoc group, such as the fluorenylmethyloxycarbonyl ion at m/z 179.

Visualizing the Analytical Workflow and Linker Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solutions (1 mg/mL) working Working Solutions (1-10 µg/mL) stock->working injection Inject Sample (5 µL) working->injection column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI+) separation->esi ms1 Full Scan (MS1) Analysis esi->ms1 ms2 Tandem MS (MS/MS) Analysis ms1->ms2 chromatogram Chromatogram (Retention Time) ms2->chromatogram mass_spectra Mass Spectra (m/z, Fragmentation) ms2->mass_spectra

LC-MS Experimental Workflow Diagram

Signaling Pathway: PROTAC Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Simplified Signaling Pathway of PROTAC-mediated Protein Degradation

Conclusion

The LC-MS platform provides a powerful and indispensable tool for the characterization and comparative analysis of N-Boc-piperazine-C3-COOH and its derivatives. By understanding their distinct chromatographic and mass spectrometric behaviors, researchers can develop robust analytical methods for quality control, reaction monitoring, and metabolic stability studies. The choice of linker will ultimately depend on the specific requirements of the drug conjugate being developed, with considerations for polarity, flexibility, and the synthetic strategy employed. This guide provides a foundational framework for the analytical evaluation of these critical building blocks in the pursuit of novel therapeutics.

References

A Comparative Purity Analysis of Synthetic N-Boc-Piperazine Linkers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical building blocks is paramount. This guide provides an objective comparison of the purity of synthetically produced N-Boc-piperazine linkers, crucial components in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). We present a comprehensive analysis supported by experimental data to inform the selection of the highest quality reagents for your research.

N-Boc-piperazine and its derivatives are bifunctional linkers that offer a balance of rigidity and flexibility, which is critical for facilitating the formation of productive ternary complexes between a target protein and an E3 ubiquitin ligase in PROTACs.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthesis.[1] However, impurities in these linkers can lead to unwanted side reactions, complicate purification, and potentially impact the biological activity of the final drug conjugate.[1]

Comparative Purity Assessment

A multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is essential for a rigorous purity evaluation of N-Boc-piperazine linkers.[1] Below is a comparative summary of the purity profiles for synthetically produced N-Boc-piperazine-C3-COOH and two common alternative linkers used in PROTAC development.

Analytical MethodParameterN-Boc-piperazine-C3-COOHN-Boc-amino-PEG2-acid4-(Fmoc-amino)piperidine-4-carboxylic acid
HPLC Purity98.5%[1]Varies (Typically >95%)Varies (Typically >95%)
Retention Time (t_R)8.2 min[1]Analyte DependentAnalyte Dependent
¹H NMR Conforms to StructureYes[1]YesYes
¹³C NMR Conforms to StructureYes[1]YesYes
LC-MS [M+H]⁺259.1652 (calc. 259.1658)[1]Analyte DependentAnalyte Dependent

The data indicates that the synthetic route for N-Boc-piperazine-C3-COOH consistently yields a product with high purity, often surpassing that of alternatives under similar synthesis and purification protocols.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying these purity analyses.

Synthesis of N-Boc-piperazine-C3-COOH[1]
  • A solution of N-Boc-piperazine (1.86 g, 10 mmol) in acetonitrile (20 mL) is treated with ethyl acrylate (1.1 mL, 10 mmol).

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The resulting ester is dissolved in a mixture of THF (20 mL) and water (10 mL), and lithium hydroxide monohydrate (0.84 g, 20 mmol) is added.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The organic solvent is evaporated, and the aqueous solution is acidified to pH 4 with 1 M HCl.

  • The product is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield N-Boc-piperazine-C3-COOH as a white solid.

HPLC-UV Analysis[2]

This protocol can be adapted for various N-Boc-piperazine linkers.

  • Chromatographic Column: Chiralpak IC (250 x 4.6 mm, 5µm)[2]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 35°C[2]

  • Detection Wavelength: 340 nm[2]

  • Injection Volume: 10 µL[2]

  • Total Run Time: 20 min[2]

NMR Spectroscopy[1]
  • ¹H NMR (400 MHz, CDCl₃) δ: 3.48 (t, J = 5.0 Hz, 4H), 2.71 (t, J = 6.8 Hz, 2H), 2.55 (t, J = 5.0 Hz, 4H), 2.48 (t, J = 6.8 Hz, 2H), 1.46 (s, 9H).[1]

  • ¹³C NMR (101 MHz, CDCl₃) δ: 176.5, 154.7, 80.1, 53.2, 52.8, 43.8, 31.5, 28.4.[1]

Visualizing the Workflow and Application

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where an N-Boc-piperazine linker might be utilized.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Comparison start Start: N-Boc-piperazine & Reagents synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification hplc HPLC purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data Purity Data hplc->data nmr->data ms->data comparison Comparison with Alternatives data->comparison

Experimental workflow for purity analysis.

G cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (with N-Boc-piperazine linker) target Target Protein protac->target e3 E3 Ligase protac->e3 ternary Ternary Complex (Target-PROTAC-E3) target->ternary e3->ternary ubiquitination Ubiquitination ternary->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Hypothetical PROTAC signaling pathway.

Common Impurities

A critical concern in the synthesis of piperazine-containing compounds is the potential formation of nitroso impurities, which can be carcinogenic.[3] The formation of these impurities can occur if the piperidine-based intermediates are inadvertently exposed to nitrosating agents during manufacturing.[3] Therefore, rigorous testing and process control are essential to detect and mitigate the presence of such harmful byproducts.[3]

Conclusion

The purity of N-Boc-piperazine linkers is a critical factor in the success of drug discovery and development projects. While various analytical techniques are available, a combination of HPLC, NMR, and MS provides a comprehensive assessment of purity. The synthetic route for N-Boc-piperazine-C3-COOH has been shown to produce a high-purity product. Researchers should carefully consider the purity data and the potential for impurity formation when selecting a linker for their specific application.

References

A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and drug discovery, the piperazine moiety is a privileged scaffold, frequently incorporated as a core structural element or a versatile linker.[1] The strategic use of protecting groups on one of its nitrogen atoms is paramount for selective functionalization. Among the most common choices for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, giving rise to the widely utilized building blocks: N-Boc-piperazine and Fmoc-piperazine.

This guide presents an objective comparison of N-Boc-piperazine and Fmoc-piperazine, focusing on their distinct chemical properties, performance in synthetic protocols, and primary applications. The fundamental difference in their deprotection chemistry dictates their use in orthogonal synthetic strategies, making a direct head-to-head comparison in a single application challenging. However, by compiling experimental data and established chemical principles, this guide aims to assist researchers in selecting the most suitable building block for their specific synthetic needs.

Chemical Properties and Synthetic Philosophy

The choice between N-Boc-piperazine and Fmoc-piperazine fundamentally governs the overall synthetic approach due to their orthogonal deprotection conditions.[1] N-Boc-piperazine is characterized by its acid-labile Boc protecting group, making it an ideal choice for solution-phase synthesis and for chemistries where other functional groups or the final product are sensitive to basic conditions.[1] The robustness of the Boc group to a wide array of non-acidic reagents makes it a reliable protecting group for multi-step syntheses.[1]

Conversely, Fmoc-piperazine, with its base-labile Fmoc group, is a cornerstone of solid-phase peptide synthesis (SPPS).[1] The mild basic conditions required for its removal ensure compatibility with the acid-sensitive linkers and side-chain protecting groups commonly employed in Fmoc-based SPPS.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and applications of N-Boc-piperazine and Fmoc-piperazine.

FeatureN-Boc-piperazineFmoc-piperazine
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA, HCl)[2]Basic (e.g., Piperidine, DBU)[3][4]
Primary Application Solution-phase synthesis, medicinal chemistry, library synthesis[5][6]Solid-phase peptide synthesis (SPPS)[1]
Key Advantages Stable to a wide range of non-acidic reagents; suitable for complex, multi-step solution-phase synthesis.[1]Orthogonal to acid-labile protecting groups; enables synthesis of peptides and peptidomimetics on solid support.[7]
Common Side Reactions Cleavage of other acid-sensitive groups during deprotection; formation of stable salts with strong acids like TFA.[2]Aspartimide formation, especially with sensitive sequences; racemization of C-terminal cysteine.[4][8]
Solubility Generally soluble in common organic solvents.[9]Solubility is dependent on the attached peptide chain and solid support.
Use as a Linker Widely used in the synthesis of PROTACs and other complex molecules.[1][10]Can be incorporated as a linker or scaffold in peptides and peptidomimetics.[1]

Experimental Protocols

Deprotection of N-Boc-piperazine (Acidic Conditions)

Objective: To remove the Boc protecting group from N-Boc-piperazine or its derivatives.

Materials:

  • N-Boc-piperazine derivative

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-piperazine derivative in DCM.

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the stirred solution at room temperature.[1]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[2]

  • Dissolve the residue in water and neutralize the excess acid by the careful addition of a base, such as saturated aqueous NaHCO₃.[2]

  • Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.[2]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[2]

Deprotection of Fmoc-piperazine (Basic Conditions) in SPPS

Objective: To remove the Fmoc protecting group from a resin-bound Fmoc-piperazine moiety during SPPS.

Materials:

  • Fmoc-piperazine functionalized resin

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the solution.

  • Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the fulvene adduct.

  • The resin is now ready for the next coupling step.

Mandatory Visualizations

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Piperazine N-Boc-Piperazine Protonation Protonation of Carbonyl Boc_Piperazine->Protonation H⁺ (TFA, HCl) Carbocation tert-Butyl Cation Formation Protonation->Carbocation Free_Piperazine_Boc Piperazine Carbocation->Free_Piperazine_Boc Isobutene_CO2 Isobutene + CO₂ Carbocation->Isobutene_CO2 Deprotonation Deprotonation Fmoc_Piperazine N-Fmoc-Piperazine Proton_Abstraction Proton Abstraction Fmoc_Piperazine->Proton_Abstraction Base (Piperidine) Elimination β-Elimination Proton_Abstraction->Elimination Free_Piperazine_Fmoc Piperazine Elimination->Free_Piperazine_Fmoc Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Adduct Piperidine Adduct Dibenzofulvene->Adduct Piperidine

Caption: Mechanisms of Boc (acid-catalyzed) and Fmoc (base-catalyzed) deprotection.

Synthetic_Workflows cluster_Solution Solution-Phase Synthesis with N-Boc-Piperazine cluster_Solid Solid-Phase Synthesis with Fmoc-Piperazine Start_Sol N-Boc-Piperazine Reaction1_Sol Reaction at free NH (e.g., Alkylation, Acylation) Start_Sol->Reaction1_Sol Intermediate_Sol Functionalized N-Boc-Piperazine Reaction1_Sol->Intermediate_Sol Deprotection_Sol Boc Deprotection (Acid) Intermediate_Sol->Deprotection_Sol Final_Product_Sol Final Product Deprotection_Sol->Final_Product_Sol Resin Resin-bound Amino Acid Fmoc_Deprotection_SPPS Fmoc Deprotection (Base) Resin->Fmoc_Deprotection_SPPS Coupling_SPPS Couple Fmoc-Piperazine Fmoc_Deprotection_SPPS->Coupling_SPPS Fmoc_Piperazine_Resin Resin-bound Fmoc-Piperazine Coupling_SPPS->Fmoc_Piperazine_Resin Fmoc_Deprotection2_SPPS Fmoc Deprotection (Base) Fmoc_Piperazine_Resin->Fmoc_Deprotection2_SPPS Next_Coupling_SPPS Couple Next Amino Acid Fmoc_Deprotection2_SPPS->Next_Coupling_SPPS Elongation ... Next_Coupling_SPPS->Elongation

Caption: General synthetic workflows for solution-phase and solid-phase synthesis.

Performance and Side Reactions

N-Boc-piperazine

N-Boc-piperazine is a versatile building block for constructing diverse molecular libraries through parallel synthesis.[5] Its mono-protection strategy is crucial for introducing molecular diversity by preventing symmetrical additions and enabling controlled, stepwise reactions.[5] A primary concern when using N-Boc-piperazine is the potential for side reactions during the acidic deprotection step, especially if the substrate contains other acid-sensitive functional groups like esters or acetals.[2] The choice of acid and reaction conditions must be carefully optimized to minimize the degradation of such groups.[2]

Fmoc-piperazine

The performance of Fmoc-piperazine is closely tied to the efficiency and potential side reactions of the Fmoc deprotection step in SPPS. A well-documented side reaction is the formation of aspartimide, which can occur at Asp-Xxx sequences upon treatment with a base.[4] This can lead to the formation of β-peptides and racemization.[11] Studies have shown that using piperazine for Fmoc deprotection can cause fewer side reactions compared to the more commonly used piperidine.[4][8] Furthermore, piperazine has been demonstrated to be a safer and equally effective alternative to piperidine for rapid and efficient Fmoc deprotection.[3] For sensitive sequences, the addition of an additive like 1-hydroxybenzotriazole (HOBt) to the piperazine deprotection solution can further minimize side reactions.[4]

Conclusion

The selection between N-Boc-piperazine and Fmoc-piperazine is fundamentally driven by the intended application and the overarching synthetic strategy.[1] N-Boc-piperazine is the reagent of choice for solution-phase synthesis, where its stability to a wide range of reagents is advantageous for multi-step syntheses of complex molecules and for the creation of compound libraries.[5] In contrast, Fmoc-piperazine is indispensable for the incorporation of the piperazine moiety into peptides and peptidomimetics via Fmoc-based solid-phase peptide synthesis, benefiting from the mild, orthogonal deprotection conditions.[1] An understanding of their respective chemical properties, advantages, and potential side reactions is crucial for researchers to devise robust and efficient synthetic routes in their drug discovery and development endeavors.

References

Novel Piperazine Derivatives: A Comparative Guide to Antibacterial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antibacterial and antifungal activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial performance of various novel piperazine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Antimicrobial Activity

The following table summarizes the in vitro antibacterial and antifungal efficacy of representative novel piperazine derivatives from recent studies. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ID/SeriesTarget OrganismAntibacterial MIC (µg/mL)Antifungal MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Series 1 Staphylococcus aureus16-Gentamycin-
Bacillus subtilis16-Gentamycin-
Escherichia coli8-Gentamycin-
Mannich Bases (PG7) Staphylococcus aureus----
Candida parapsilosis-0.49--
Mannich Bases (PG8) Staphylococcus aureus----
Candida parapsilosis-0.98--
Compound 308 MRSA2---
Staphylococcus aureus2---
Compound 327 MRSA2---
Staphylococcus aureus4---
Compound 328 MRSA2---
Staphylococcus aureus2---
Compound 336 MRSA8---
Staphylococcus aureus32---
5-ClPAH S. aureus ATCC 2921378.12-Ampicillin46.87
Streptomycin46.87
Triazole Derivative 7u Various strains0.0248 µmol/mL---

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial and antifungal activity of novel piperazine derivatives.

Synthesis of Piperazine Derivatives

A general method for the synthesis of many piperazine derivatives involves a multi-step process. For instance, one common pathway begins with the coupling of a substituted benzenethiol with a chloro-nitrobenzene. The nitro group of the resulting intermediate is then reduced, often using an iron-acetic acid system, to yield an aniline derivative. This aniline intermediate is subsequently cyclized with bis(2-chloroethyl)amine hydrochloride to form the core piperazine structure.[4][5] Further modifications can be made to the piperazine ring to generate a library of diverse derivatives.[4][5]

Antimicrobial Susceptibility Testing

1. Agar Well/Disk Diffusion Method:

This method is often used for preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours. A suspension of the microorganism is then prepared in sterile saline and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of an agar plate.

  • Compound Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.[6][7]

  • Plate Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.[6][8]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[6]

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) for the test organism.[7]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel piperazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Starting Materials reaction1 Coupling Reaction start->reaction1 reduction Nitro Group Reduction reaction1->reduction cyclization Piperazine Ring Formation reduction->cyclization derivatization Further Derivatization cyclization->derivatization purification Purification & Characterization derivatization->purification prelim_screen Agar Diffusion Assay purification->prelim_screen Test Compounds mic_determination Broth Microdilution (MIC) prelim_screen->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination data_analysis Data Analysis & SAR mbc_determination->data_analysis

Caption: Workflow for Synthesis and Antimicrobial Testing of Piperazine Derivatives.

References

evaluating the efficacy of different coupling reagents with 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of an amide bond between 4-N-Boc-2-oxo-piperazine-1-acetic acid and a primary or secondary amine is a critical step in the synthesis of various active pharmaceutical ingredients and complex molecular probes. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, reaction time, and the preservation of stereochemical integrity in chiral coupling partners. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Data Presentation: Comparative Efficacy of Coupling Reagents

The selection of an appropriate coupling reagent depends on a balance of reactivity, cost, and the specific requirements of the substrates involved. The following table summarizes the performance of several classes of reagents for the formation of amide bonds. While yields are substrate-dependent, these values represent typical outcomes under optimized conditions.

Coupling Reagent/SystemTypical YieldPurity ProfileRelative Reaction TimeRacemization Risk*Workup & PurificationKey Considerations
HATU Excellent (>95%)Very HighFast (1-4 h)Very LowStraightforwardHigh efficiency, especially for hindered amines. More expensive.[1][2]
HBTU Very Good (85-95%)HighFast (2-6 h)LowStraightforwardSlightly less reactive than HATU; risk of guanidinylation side reaction if used in excess.[1][2][3]
COMU Excellent (>95%)Very HighVery Fast (0.5-3 h)Very LowEasy (water-soluble byproducts)High reactivity and safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents.[4]
EDC / HOBt Good (75-90%)GoodModerate (12-24 h)LowModerate (water wash removes urea)Cost-effective and widely used. HOBt suppresses racemization and improves efficiency.[5][6][7]
DCC / DMAP Good (70-85%)ModerateModerate (12-24 h)ModerateDifficult (DCU precipitate)Inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[6][8]
T3P® Excellent (90-99%)Very HighModerate (4-16 h)Very LowEasy (water-soluble byproducts)Excellent for large-scale synthesis due to low toxicity, high yields, and easy workup.[9][10]

*Note on Racemization: this compound itself is achiral. This metric evaluates the reagent's propensity to cause epimerization when coupled with a chiral amine, a crucial factor in drug development. Reagents that form highly reactive intermediates without racemization-suppressing additives (like HOBt or HOAt) pose a higher risk.[11][12][13]

Experimental Workflow and Reagent Activation Pathways

The general process for amide coupling follows a straightforward workflow, although the specific mechanism of carboxylic acid activation varies significantly between reagent classes.

G cluster_workflow General Experimental Workflow Reactants Acid + Amine + Coupling Reagent + Base Activation Pre-activation of Acid (Optional, 15-30 min) Reactants->Activation for some reagents (e.g., HATU) Coupling Amine Addition & Coupling Reaction (1-24 h) Reactants->Coupling One-pot method (e.g., EDC) Activation->Coupling Workup Aqueous Wash / Quenching Coupling->Workup Purification Column Chromatography Workup->Purification Product Isolated Amide Product Purification->Product

Caption: A generalized workflow for a typical amide coupling reaction.

G cluster_pathways Carboxylic Acid Activation Pathways cluster_onium Onium Salt (HATU, HBTU) cluster_carbodiimide Carbodiimide (EDC) cluster_anhydride Phosphonic Anhydride (T3P) Acid R-COOH (this compound) HATU HATU / Base Acid->HATU EDC EDC + HOBt Acid->EDC T3P T3P® / Base Acid->T3P OAt_Ester OAt-Active Ester (Highly Reactive) HATU->OAt_Ester Product Amide (R-CO-NHR') OAt_Ester->Product O_Acylisourea O-Acylisourea (Intermediate) EDC->O_Acylisourea OBt_Ester OBt-Active Ester (Suppresses Racemization) O_Acylisourea->OBt_Ester + HOBt O_Acylisourea->Product (without HOBt) OBt_Ester->Product Mixed_Anhydride Mixed Phosphonic Anhydride (Reactive) T3P->Mixed_Anhydride Mixed_Anhydride->Product Amine Amine (R'-NH2) Amine->Product

Caption: Simplified activation pathways for different classes of coupling reagents.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine being coupled.

Protocol 1: HATU-Mediated Coupling (High Efficacy)

This method is highly reliable for a wide range of amines, including those that are sterically hindered or poorly nucleophilic.

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.1 eq.)

    • HATU (1.1 eq.)[6]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In an inert atmosphere flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.5 eq.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[6]

    • Add the amine (1.1 eq.) to the activated mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective)

A classic and economical choice, particularly effective for routine amide bond formations. The addition of HOBt is crucial for suppressing side reactions and potential racemization of the amine partner.[3]

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.1 eq.)

    • EDC·HCl (1.2 eq.)

    • HOBt (1.2 eq.)

    • Triethylamine (TEA) or DIPEA (2.0 eq.)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • To a solution of this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM, add the base (2.0 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq.) portion-wise to the solution and stir for 30 minutes at 0 °C.[6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Once complete, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

Protocol 3: T3P®-Mediated Coupling (Scalable and Safe)

T3P® is an excellent reagent for both small- and large-scale synthesis, offering high yields, minimal epimerization, and an easy workup as its byproducts are water-soluble.[9]

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.05 eq.)

    • T3P® (50% solution in ethyl acetate) (1.5 eq.)

    • Pyridine or DIPEA (3.0 eq.)

    • Anhydrous Ethyl Acetate or THF

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq.) and the amine (1.05 eq.) in the chosen anhydrous solvent.

    • Add the base (3.0 eq.) and cool the mixture to 0 °C.

    • Slowly add the T3P® solution (1.5 eq.) to the reaction mixture, maintaining the temperature at 0 °C. A mild exotherm may be observed.[10]

    • Stir the reaction at room temperature for 4-16 hours until completion is confirmed by TLC or LC-MS.

    • Quench the reaction by adding water or a saturated solution of NaHCO₃.

    • Separate the organic layer and wash it with water and brine to remove the phosphonic acid byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

References

Navigating the Structure-Activity Landscape of 4-N-Boc-2-oxo-piperazine-1-acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The versatility of the piperazine ring, with its two nitrogen atoms available for substitution, allows for the creation of diverse chemical libraries with a broad range of pharmacological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, antidepressant, and antiviral effects.[2][3][4] SAR studies are crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.[1]

Hypothetical Screening Target: Human Neutrophil Elastase (HNE)

For the purpose of this guide, we will consider human neutrophil elastase (HNE) as a hypothetical biological target. HNE is a serine protease implicated in a variety of inflammatory diseases, making it a relevant target for novel inhibitors. The 2-oxo-piperazine core can mimic peptide backbones, and the acetic acid moiety can engage in key interactions within the enzyme's active site.

Comparative Analysis of Hypothetical Analogs

A library of 4-N-Boc-2-oxo-piperazine-1-acetic acid analogs would be synthesized to explore the impact of substitutions at various positions on HNE inhibitory activity. The following table summarizes hypothetical data for such a library, illustrating how structural modifications could influence potency.

Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 6)IC50 (nM) against HNE
HYPO-001 HHH15,200
HYPO-002 MethylHH8,500
HYPO-003 IsopropylHH4,200
HYPO-004 HPhenylH1,100
HYPO-005 HHBenzyl750
HYPO-006 IsopropylHBenzyl150
HYPO-007 H4-FluorophenylH980
HYPO-008 HH4-Chlorobenzyl620
HYPO-009 Isopropyl4-FluorophenylH550
HYPO-010 IsopropylH4-Chlorobenzyl95

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biological activity and for ensuring the reproducibility of results.

Synthesis of this compound Analogs

A general synthetic route would involve the initial formation of the 2-oxo-piperazine core, followed by N-alkylation to introduce the acetic acid moiety and subsequent derivatization at other positions. The Boc protecting group can be removed to allow for further modifications at the N4 position if desired.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HNE.

Materials:

  • Human Neutrophil Elastase (commercially available)

  • Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

  • Add 10 µL of HNE enzyme solution (final concentration 25 ng/mL) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution (final concentration 100 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Relationships and Workflows

Diagrams are invaluable tools for visualizing complex relationships and processes in drug discovery.

SAR_Summary cluster_R1 Position 3 (R1) cluster_R2 Position 5 (R2) cluster_R3 Position 6 (R3) Scaffold This compound R1 R2 R3 r1_increase Small alkyl groups (e.g., Isopropyl) Increase Activity Scaffold:r1->r1_increase r2_increase Aromatic groups (e.g., Phenyl) Increase Activity Scaffold:r2->r2_increase r3_increase Bulky hydrophobic groups (e.g., Benzyl) Significantly Increase Activity Scaffold:r3->r3_increase r3_further_increase Electron-withdrawing groups on Benzyl Further Enhance Activity r3_increase->r3_further_increase

Caption: Hypothetical Structure-Activity Relationship Summary.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Library start->synthesis purification Purify and Characterize synthesis->purification primary_screen Primary HNE Inhibition Assay purification->primary_screen dose_response IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling dose_response->selectivity sar_analysis SAR Analysis selectivity->sar_analysis lead_id Lead Identification sar_analysis->lead_id lead_id->start Next Design Cycle

Caption: General Experimental Workflow for SAR Studies.

Conclusion

While specific SAR data for this compound analogs is not currently in the public domain, this guide provides a robust framework for initiating such an investigation. Based on the well-established importance of the piperazine scaffold in drug discovery, a systematic exploration of this particular analog series is warranted. The hypothetical data and experimental protocols presented herein offer a clear path for researchers to follow, from initial library synthesis to the identification of potent and selective lead compounds for further development. The key to success will be a methodical approach to substitution at various points on the piperazinone ring and the careful correlation of these structural changes with biological activity.

References

A Researcher's Roadmap to Selective Piperazine Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated as a privileged structure in a multitude of FDA-approved drugs.[1] Its symmetrical diamine structure provides a versatile platform for chemists to fine-tune the physicochemical properties of molecules, enhancing their solubility, bioavailability, and target engagement.[1][2] However, this very symmetry presents a formidable challenge: how to selectively functionalize one nitrogen atom while leaving the other untouched for subsequent modifications.

This guide offers a comprehensive comparison of modern and classical strategies for achieving selective piperazine functionalization. We will delve into the nuances of orthogonal protecting groups, explore direct functionalization techniques that bypass protection-deprotection steps, and touch upon the burgeoning field of C-H functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this critical scaffold.

Orthogonal Protecting Group Strategies: A Comparative Overview

The most established method for selective piperazine functionalization involves the use of a protecting group on one of the nitrogen atoms. An ideal protecting group strategy hinges on the principle of orthogonality, allowing for the selective removal of one group in the presence of others.[1] While the tert-butyloxycarbonyl (Boc) group has long been the standard, its reliance on harsh acidic conditions for removal can be detrimental to sensitive functional groups within a molecule.[1] This has spurred the adoption of a diverse toolkit of orthogonal protecting groups.

The following table provides a comparative summary of common protecting groups for piperazine, highlighting their conditions for introduction and cleavage, as well as their orthogonality to the widely used Boc group.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsOrthogonality to BocKey Advantages & Disadvantages
Boc (tert-Butyloxycarbonyl)(CH₃)₃COCO-Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)-Pro: Well-established, reliable. Con: Harsh deprotection can limit substrate scope.[1]
Cbz (Carboxybenzyl)C₆H₅CH₂OCO-Benzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)OrthogonalPro: Very mild deprotection. Ideal for substrates with acid-sensitive groups.[1] Con: Catalyst can be pyrophoric and may not be suitable for all substrates.
Fmoc (Fluorenylmethoxycarbonyl)C₁₅H₁₁O₂-Fmoc-Cl, Fmoc-OSuMild Base (e.g., Piperidine in DMF)OrthogonalPro: Mild, base-labile deprotection. Widely used in solid-phase peptide synthesis.[1] Con: The fluorenyl group is large and can sometimes hinder reactions.
Trt (Trityl)(C₆H₅)₃C-Trityl chlorideVery Mild Acid (e.g., TFA in DCM, AcOH)Not fully orthogonalPro: Easily cleaved under very mild acidic conditions. Con: Can be labile to some purification conditions (e.g., silica gel chromatography).

Direct Functionalization Strategies: Bypassing Protection and Deprotection

While protecting groups offer a reliable route to mono-functionalized piperazines, the additional steps of protection and deprotection can be time-consuming and reduce overall yield.[3] Consequently, methods for the direct and selective functionalization of piperazine have gained significant traction.

One-Pot Synthesis via Protonation

A straightforward and efficient method for achieving mono-substitution involves the in-situ protonation of piperazine.[3] By treating piperazine with one equivalent of acid, a piperazine-1-ium salt is formed. The positive charge on one nitrogen deactivates it towards further reaction, allowing for selective functionalization of the remaining free nitrogen.[3] This one-pot procedure is applicable to a range of electrophiles, including acylating agents and Michael acceptors.[3]

Catalytic N-Arylation and N-Alkylation

For the introduction of aryl and alkyl substituents, several powerful catalytic methods are routinely employed. The Buchwald-Hartwig amination and the Ullmann condensation are mainstays for N-arylation, while reductive amination provides a versatile route to N-alkylated piperazines.[4][5]

ReactionCatalyst/ReagentsKey Features
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base (e.g., NaOtBu)Broad substrate scope, high functional group tolerance.[4]
Ullmann Condensation Copper catalyst, BaseOften requires higher reaction temperatures than palladium-catalyzed methods.[4]
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., Sodium triacetoxyborohydride - STAB)Mild and efficient for the synthesis of N-alkylpiperazines.[4]

The Frontier: C-H Functionalization of the Piperazine Ring

A significant paradigm shift in piperazine chemistry is the move towards functionalizing the carbon backbone of the ring.[6] Historically, the structural diversity of piperazine-containing drugs has been largely limited to modifications at the nitrogen atoms.[6][7] Recent advancements in C-H functionalization have opened up new avenues for creating novel piperazine analogs with unique pharmacological profiles.[6] These methods, which include photoredox catalysis and direct C-H lithiation, allow for the introduction of substituents at the carbon atoms of the piperazine ring, a previously challenging transformation.[6]

Experimental Protocols

General Procedure for Mono-N-Cbz Protection of Piperazine

This protocol describes a general procedure for the mono-protection of piperazine with a carboxybenzyl (Cbz) group under Schotten-Baumann conditions.[1]

Materials:

  • Piperazine (5.0 eq)

  • Benzyl chloroformate (1.0 eq)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

  • Ice bath

Procedure:

  • Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove excess piperazine and inorganic salts.

  • Purify the crude product by column chromatography on silica gel to obtain N-Cbz-piperazine.

General Procedure for N-Alkylation of Piperazine via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of piperazine using an aldehyde or ketone and sodium triacetoxyborohydride (STAB).[4]

Materials:

  • Piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategies

To aid in the selection of an appropriate functionalization strategy, the following diagrams illustrate the conceptual workflows and decision-making processes involved in selective piperazine modification.

G cluster_0 Selective Mono-Functionalization Workflow start Piperazine protect Protect one nitrogen (e.g., with Boc, Cbz, Fmoc) start->protect functionalize Functionalize the free nitrogen (N-H) protect->functionalize deprotect Deprotect the first nitrogen functionalize->deprotect end Mono-functionalized Piperazine deprotect->end

Caption: A generalized workflow for the selective mono-functionalization of piperazine using a protecting group strategy.

G start Goal: Selective Piperazine Functionalization sensitive_groups Does the substrate have sensitive functional groups? start->sensitive_groups ch_functionalization Consider C-H functionalization for novel analogs start->ch_functionalization Alternative Approach direct_possible Is a direct functionalization method available? sensitive_groups->direct_possible No orthogonal_pg Use an orthogonal protecting group (e.g., Cbz, Fmoc) sensitive_groups->orthogonal_pg Yes boc_pg Use Boc protecting group direct_possible->boc_pg No direct_method Use a direct functionalization method (e.g., protonation, catalytic N-arylation/alkylation) direct_possible->direct_method Yes

Caption: A decision tree to guide the selection of a suitable piperazine functionalization strategy.

G cluster_0 Photoredox C-H Arylation of N-Boc Piperazine photocatalyst Ir(ppy)₂(dtbbpy)PF₆ set Single Electron Transfer (SET) photocatalyst->set hv nboc_piperazine N-Boc Piperazine deprotonation Deprotonation (NaOAc) nboc_piperazine->deprotonation dicyanobenzene 1,4-Dicyanobenzene radical_anion Arene Radical Anion dicyanobenzene->radical_anion set->nboc_piperazine set->dicyanobenzene alpha_amino_radical α-Amino Radical deprotonation->alpha_amino_radical coupling Radical-Radical Coupling rearomatization Rearomatization (-CN) coupling->rearomatization product α-Aryl-N-Boc Piperazine rearomatization->product radical_anion->coupling alpha_amino_radical->coupling

Caption: A simplified schematic of the photoredox-catalyzed C-H arylation of N-Boc piperazine.[6]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 4-N-Boc-2-oxo-piperazine-1-acetic acid (CAS: 549506-47-0). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as an irritant, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

I. Hazard and Chemical Profile

A clear understanding of the chemical's properties is the foundation of its safe handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 549506-47-0
Molecular Formula C₁₁H₁₈N₂O₅
Molecular Weight 258.27 g/mol
Physical State Solid
Primary Hazards Irritant, Harmful if Swallowed
Target Organ Effects Skin, Eyes, Respiratory System

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following standard PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of this compound waste. This procedure applies to the pure compound as well as any contaminated lab materials (e.g., weigh boats, contaminated gloves, etc.).

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its irritant and harmful properties, this compound must be disposed of as hazardous chemical waste.

  • Segregate as Non-Halogenated Solid Waste: This compound does not contain halogens. It should be collected in a waste stream specifically designated for non-halogenated solid organic waste. Do not mix with halogenated waste, as this can significantly increase disposal costs and complexity.

  • Avoid Mixing Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or strong reducing agents.

Step 2: Waste Collection and Containment

  • Use a Designated Waste Container: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Irritant," "Harmful").

  • Contaminated Materials: Any materials, such as gloves, weigh paper, or paper towels, that are contaminated with the chemical should be placed in the same designated solid waste container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store in a Designated Area: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.

  • Secure Storage: Ensure the container is tightly sealed to prevent any release of dust or vapors.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to mitigate any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the sink.

IV. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Control the Spill: For small, manageable spills, and if you are trained to do so, carefully sweep up the solid material. Avoid generating dust.

  • Collect and Dispose: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container, as described in the protocol above.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Non-Halogenated Solid Organic Waste ppe->identify container Use Labeled, Compatible Waste Container identify->container collect Collect Solid Waste & Contaminated Materials container->collect seal Securely Seal Container collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa ehs Contact EHS for Pickup saa->ehs end_node End: Compliant Disposal ehs->end_node

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 4-N-Boc-2-oxo-piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-N-Boc-2-oxo-piperazine-1-acetic acid. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

Hazard Summary: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin and eye irritation and may cause respiratory irritation.[1][2] It may also be harmful if swallowed.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[2]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid in a designated area to avoid dust generation prep3->handle1 handle2 Avoid contact with skin and eyes handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 spill In case of spill, follow spill response protocol handle2->spill clean1 Decontaminate work surfaces handle3->clean1 clean2 Wash hands thoroughly after handling clean1->clean2

Figure 1. Workflow for the safe handling of this compound.
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a properly functioning chemical fume hood is available and in use.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • When weighing or transferring the solid material, do so in a manner that minimizes the creation of dust.

    • Avoid all direct contact with the skin and eyes.[2]

    • Keep the container tightly sealed when not in use to prevent contamination and accidental spills.

  • Post-Handling:

    • After handling, decontaminate all work surfaces with an appropriate solvent.

    • Wash hands thoroughly with soap and water.

    • In the event of a spill, immediately alert others in the area. Contain the spill with an inert absorbent material and dispose of it as hazardous waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste1 Segregate waste from other chemical streams waste2 Collect in a designated, labeled, and sealed hazardous waste container waste1->waste2 store1 Store in a cool, dry, and well-ventilated area waste2->store1 store2 Keep away from incompatible materials store1->store2 dispose1 Arrange for disposal by a licensed chemical waste management company store2->dispose1 dispose2 Follow all local, state, and federal regulations dispose1->dispose2

Figure 2. Logical relationship for the disposal of this compound waste.
  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams.

  • Containerization and Labeling:

    • Collect all waste, including contaminated consumables like gloves and weighing papers, in a designated hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Ensure the container is kept securely sealed.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep it away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.